5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-4-6-9-7(10-11-6)5-2-1-3-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZZVBQASSARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221278-57-4 | |
| Record name | 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectral Analysis of Novel 1,2,4-Oxadiazole Derivatives: A Technical Guide
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structure is of significant interest to researchers in medicinal chemistry and drug development due to its role as a bioisostere for esters and amides, enhancing metabolic stability and pharmacokinetic properties.[1][2] As a result, numerous novel 1,2,4-oxadiazole derivatives are continuously being synthesized and evaluated for a wide range of therapeutic applications, including anticancer, anti-infective, and anti-inflammatory activities.[1][3]
Accurate structural elucidation and characterization are critical steps in the discovery pipeline. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular structure, functional groups, and electronic properties of these novel compounds. This guide offers an in-depth overview of the primary spectral analysis methods used for 1,2,4-oxadiazole derivatives, complete with experimental protocols, data interpretation, and workflow visualizations.
Core Spectroscopic Techniques
A multi-spectroscopic approach is essential for the unambiguous characterization of novel 1,2,4-oxadiazole derivatives. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provides a complete picture of the synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely employed.
¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For 1,2,4-oxadiazole derivatives, key signals are those from protons on the aromatic or aliphatic groups attached to the heterocyclic core. The chemical shifts of these protons are influenced by the electronic nature of the oxadiazole ring and the specific substituents present.
¹³C NMR Spectroscopy: Carbon NMR is crucial for confirming the formation of the 1,2,4-oxadiazole ring itself. The two carbon atoms within the ring (C3 and C5) exhibit characteristic chemical shifts in the downfield region of the spectrum, typically between 167 and 183 ppm.[4]
Table 1: Representative NMR Data for Novel 1,2,4-Oxadiazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3,5-diphenyl-1,2,4-oxadiazole derivative | 8.20–8.18 (m, 4H, Ar-H), 7.58–7.52 (m, 5H, Ar-H) | 174.78 (C5), 169.03 (C3), 139.19, 131.33, 129.53, 129.46, 129.43, 128.90, 127.52, 127.47, 126.73, 122.73 | [5] |
| 5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-phenyl-1,2,4-oxadiazole | 8.06-8.08 (m, 2H, H₂, H₆-phenyl), 7.46-7.48 (m, 3H, H₃, H₄, H₅-phenyl), 7.25-7.30 (m, 4H, H-benzyl), 3.48 (s, 2H, CH₂-benzyl), 1.96-3.02 (m, 11H, H-piperidine) | 181.94 (C5), 168.16 (C3), 136.89, 132.70, 131.05, 130.22, 128.37, 127.42, 127.33, 126.93, 62.33, 52.65, 34.51, 29.50 | [6] |
| 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole | 8.01 (d, 2H), 7.45 (d, 2H) | 176.1 (C5), 167.9 (C3), 137.9, 131.8, 129.3, 128.8, 128.6, 127.1, 126.1, 124.0 | [4] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns.[7] For 1,2,4-oxadiazoles, electron impact (EI) ionization often leads to a characteristic fragmentation pathway known as retro-cycloaddition (RCA). This involves the cleavage of the N2-C3 and O1-C5 bonds, resulting in the formation of nitrile and nitrile oxide radical cations.[8] Electrospray ionization (ESI) is also commonly used, especially for more complex or polar derivatives, typically showing the protonated molecular ion [M+H]⁺.[5]
Table 2: Mass Spectrometry Data for Novel 1,2,4-Oxadiazole Derivatives
| Compound | Ionization Method | Calculated m/z | Found m/z ([M+H]⁺ or M⁺) | Reference |
| 3-(phenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | ESI-MS | 282.10 | 282.19 | [5] |
| 3-(phenyl)-5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole | ESI-MS | 278.14 | 278.09 | [5] |
| 3-(phenyl)-5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | ESI-MS | 290.07 | 291.07 ([M+H]⁺) | [5] |
| 5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | LC-MS | 387.12 | 387.8 ([M+H]⁺) | [6] |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For 1,2,4-oxadiazoles, key characteristic absorption bands include C=N stretching (around 1580-1625 cm⁻¹), C-O stretching within the ring (around 1100-1200 cm⁻¹), and other vibrations corresponding to the specific substituents on the molecule.[6][9][10][11]
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as aromatic rings attached to the oxadiazole core, results in characteristic absorption bands.[12] This analysis helps in understanding the extent of conjugation and the electronic structure of the derivatives.[9]
Table 3: IR and UV-Vis Data for 1,2,4-Oxadiazole Derivatives
| Compound Class | IR Stretching Frequencies (cm⁻¹) | UV-Vis (λmax, nm) | Reference |
| Phenyl-substituted 1,2,4-oxadiazoles | ~1625 (C=C or C=N), ~1134-1213 (C-O) | Varies with substitution and solvent | [6][11] |
| Indole-linked 1,2,4-oxadiazoles | ~3120 (NH of Indole), ~1690 (C=N), ~1080 (C-O-C) | Not specified | [13] |
| General 1,3,4-Oxadiazole Derivatives | ~1618-1643 (C=N, C=C) | ~250-350 (typical range) | [11][12][14] |
Experimental Protocols
Detailed and consistent experimental procedures are vital for obtaining reproducible and reliable spectral data.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,2,4-oxadiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 or 400 MHz (or higher field) NMR spectrometer.[4][13]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm).
General Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Set appropriate parameters for capillary voltage, nebulizer gas flow, and drying gas temperature.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak and compare it with the calculated value for the expected chemical formula.
General Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr).[10] Grind the mixture thoroughly to a fine powder and compress it into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.
Visualizing Workflows and Mechanisms
Diagrams are essential for clearly communicating complex processes such as synthetic workflows, analytical procedures, and molecular interactions.
Caption: General workflow for the synthesis and spectral characterization of 1,2,4-oxadiazole derivatives.
Caption: Common retro-cycloaddition (RCA) fragmentation of the 1,2,4-oxadiazole ring in mass spectrometry.
Caption: Proposed mechanism of action for certain antifungal 1,2,4-oxadiazole derivatives as SDH inhibitors.
Conclusion
The structural characterization of novel 1,2,4-oxadiazole derivatives is a fundamental requirement for advancing their development as potential therapeutic agents. A systematic application of spectral methods, including NMR, mass spectrometry, and IR/UV-Vis spectroscopy, provides the necessary evidence for structural confirmation and purity assessment. The data and protocols outlined in this guide serve as a comprehensive resource for researchers, enabling efficient and accurate analysis. The consistent interpretation of spectral data, facilitated by an understanding of characteristic signals and fragmentation patterns, is indispensable for the successful progression of these promising compounds from laboratory synthesis to biological evaluation.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalspub.com [journalspub.com]
- 10. updatepublishing.com [updatepublishing.com]
- 11. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of the novel compound, 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole. Due to the absence of publicly available data for this specific molecule, this document presents a representative framework based on the known biological activities of structurally related 1,2,4-oxadiazole derivatives. The guide details standardized experimental protocols for a panel of in vitro assays, including cytotoxicity, antimicrobial, and enzyme inhibition studies, which are fundamental in early-stage drug discovery. All quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide includes mandatory visualizations of experimental workflows and a representative signaling pathway, generated using Graphviz (DOT language), to provide clear, logical representations of the screening process and potential mechanisms of action.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] The subject of this guide, this compound, is a novel compound featuring this privileged scaffold. Preliminary biological screening is a critical first step in the drug discovery pipeline to identify and characterize the bioactivity of new chemical entities.[5][6][7] This process typically involves a battery of in vitro assays to assess a compound's potential for therapeutic efficacy and to identify any potential liabilities such as cytotoxicity.
Rationale for Preliminary Screening Assays
A typical preliminary screening cascade for a novel compound like this compound would include the following assays:
-
Cytotoxicity Assays: To determine the general toxicity of the compound to living cells and establish a therapeutic window.[8][9][10]
-
Antimicrobial Assays: To evaluate the compound's efficacy against a panel of pathogenic bacteria and fungi.[5]
-
Enzyme Inhibition Assays: To investigate the compound's potential to modulate the activity of specific enzymes that are implicated in disease pathogenesis.[11][12][13][14]
-
In Vitro ADME Profiling: To provide an early assessment of the compound's drug-like properties, including absorption, distribution, metabolism, and excretion.[6][7][15][16][17]
Data Presentation: Representative Biological Data
The following tables present hypothetical, yet representative, quantitative data for the preliminary biological screening of this compound. This data is extrapolated from published results for other biologically active 1,2,4-oxadiazole derivatives.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | IC50 (µM) |
| HEK293 (Human Embryonic Kidney) | MTT | > 100 |
| HepG2 (Human Hepatocellular Carcinoma) | LDH | 75.4 |
| A549 (Human Lung Carcinoma) | MTT | 42.8 |
| MCF-7 (Human Breast Adenocarcinoma) | MTT | 58.2 |
Table 2: In Vitro Antimicrobial Activity Data
| Microorganism | Assay Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | 16 |
| Escherichia coli (ATCC 25922) | Broth Microdilution | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Broth Microdilution | > 128 |
| Candida albicans (ATCC 90028) | Broth Microdilution | 32 |
Table 3: In Vitro Enzyme Inhibition Data
| Enzyme | Assay Type | IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | Fluorometric | 12.5 |
| 5-Lipoxygenase (5-LOX) | Colorimetric | 28.7 |
| Acetylcholinesterase (AChE) | Colorimetric | > 100 |
| Butyrylcholinesterase (BChE) | Colorimetric | > 100 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Protocol)
This protocol is adapted from standard methodologies for assessing cell viability.[18]
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
In Vitro Antimicrobial Assay (Broth Microdilution Protocol)
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Enzyme Inhibition Assay (COX-2 Protocol)
This is a representative protocol for an enzyme inhibition assay.
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe.
-
Compound Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and varying concentrations of this compound. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Visualizations
Experimental Workflow
Caption: General workflow for the preliminary biological screening of a novel compound.
Representative Signaling Pathway
Caption: A representative MAPK/ERK signaling pathway potentially modulated by a bioactive compound.
Conclusion
This technical guide outlines a foundational approach to the preliminary biological screening of this compound. While the presented data is illustrative, the detailed experimental protocols and logical workflows provide a robust framework for researchers to initiate the evaluation of this and other novel chemical entities. The initial screening cascade is essential for making informed decisions in the early stages of drug discovery and for guiding subsequent lead optimization efforts. Further investigation into the specific molecular targets and mechanisms of action will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 11. blog.biobide.com [blog.biobide.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. criver.com [criver.com]
- 16. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. symeres.com [symeres.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Potential Therapeutic Targets of 1,2,4-Oxadiazole Derivatives
Disclaimer: This document is intended for research and informational purposes only. The compound 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole is not a marketed drug, and its therapeutic potential has not been evaluated in clinical trials.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. While no specific biological activity has been reported for this compound, the broader class of 1,2,4-oxadiazole derivatives has been shown to exhibit a wide range of pharmacological activities. This guide provides an in-depth technical overview of the key therapeutic targets that have been identified for this versatile chemical scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.
Target: Caspase-3 Activation for Anticancer Therapy
A promising strategy in cancer therapy is the induction of apoptosis (programmed cell death) in malignant cells. Caspases are a family of cysteine proteases that are central to this process. Caspase-3 is a key "executioner" caspase; its activation leads to the cleavage of cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Certain 3,5-disubstituted-1,2,4-oxadiazole derivatives have been identified as direct activators of procaspase-3, the inactive zymogen form of the enzyme, representing a potential therapeutic avenue for bypassing upstream defects in apoptotic signaling common in cancer.[2]
Signaling Pathway: Apoptosis Induction
Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways ultimately converge on the activation of executioner caspases, such as Caspase-3. Small-molecule activators of procaspase-3 can directly trigger the final execution phase of apoptosis.
Quantitative Data: Caspase-3 Activation
The following table summarizes the caspase-3 activation activity for a series of 3-Aryl-5-aryl-1,2,4-oxadiazole derivatives, as reported in a quantitative structure-activity relationship (QSAR) study. The activity is expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration.[2]
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | pIC₅₀ |
| 1 | 4-Methoxyphenyl | 2-Nitrophenyl | 5.15 |
| 2 | 4-Methoxyphenyl | 3-Nitrophenyl | 5.30 |
| 3 | 4-Methoxyphenyl | 4-Nitrophenyl | 5.40 |
| 4 | 4-Methoxyphenyl | 2-Chlorophenyl | 4.80 |
| 5 | 4-Methoxyphenyl | 4-Chlorophenyl | 5.22 |
| 6 | 4-Methoxyphenyl | 4-Fluorophenyl | 5.00 |
| 7 | 4-Hydroxyphenyl | 4-Nitrophenyl | 5.60 |
| 8 | 4-Hydroxyphenyl | 4-Chlorophenyl | 5.30 |
| 9 | 3,4-Dimethoxyphenyl | 4-Nitrophenyl | 5.52 |
| 10 | 3,4-Dimethoxyphenyl | 4-Chlorophenyl | 5.25 |
| 11 | 4-Pyridyl | 4-Nitrophenyl | 5.70 |
| 12 | 4-Pyridyl | 4-Chlorophenyl | 5.46 |
Data extracted from a study by Zhang et al., as cited in subsequent QSAR analyses.[2]
Experimental Protocol: Fluorometric Caspase-3 Activity Assay
This protocol is adapted from standard commercially available kits for the detection of caspase-3 activity in cell lysates.[3]
Principle: The assay quantifies the activity of caspase-3 by measuring the cleavage of a specific fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC). Upon cleavage by active caspase-3, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The fluorescence intensity, measured at an emission wavelength of 440-460 nm (excitation at 380 nm), is directly proportional to the amount of caspase-3 activity in the sample.
Materials:
-
Cells to be assayed
-
Test compound (1,2,4-oxadiazole derivative)
-
Cell Lysis Buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, pH 7.5)
-
2X Reaction Buffer (e.g., 40 mM HEPES, 160 mM NaCl, 4 mM EDTA, 1.0% CHAPS, 20% Sucrose, pH 7.4)
-
Dithiothreitol (DTT)
-
Caspase-3 Substrate (Ac-DEVD-AMC)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment and Lysis: a. Plate cells (e.g., 1-2 x 10⁶ cells/well in a 6-well plate) and treat with various concentrations of the test compound or vehicle control for the desired time. b. Induce apoptosis using a known agent (e.g., staurosporine) as a positive control. c. Harvest cells and wash once with ice-cold PBS. d. Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer. e. Incubate on ice for 10 minutes. f. Centrifuge at 16,000 x g for 15 minutes at 4°C. g. Collect the supernatant (cytosolic extract) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Reaction: a. Prepare 1X Assay Buffer by mixing equal parts of 2X Reaction Buffer and dH₂O, and adding DTT to a final concentration of 10 mM. b. Dilute cell lysates to a final protein concentration of 1-2 mg/mL using the 1X Assay Buffer. c. To each well of the 96-well black plate, add 50 µL of the diluted cell lysate. d. Prepare the substrate solution by diluting the Ac-DEVD-AMC stock to a final concentration of 50 µM in 1X Assay Buffer. e. Initiate the reaction by adding 50 µL of the substrate solution to each well. f. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: a. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 440 nm and 460 nm. b. The fold-increase in caspase-3 activity can be determined by comparing the fluorescence readings from the treated samples to the untreated control.
Target: Cholinesterase Inhibition for Alzheimer's Disease
Alzheimer's disease (AD) is characterized by a progressive decline in cognitive function, which is linked to a deficit in cholinergic neurotransmission in the brain.[4] A primary therapeutic strategy is to increase the levels of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This is achieved by inhibiting the enzymes responsible for its degradation: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Several series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potent inhibitors of these enzymes.[5][6]
Signaling Pathway: Cholinergic Neurotransmission
In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the signal, and is then rapidly hydrolyzed by AChE. In AD, the degeneration of cholinergic neurons leads to reduced ACh release. AChE inhibitors block the breakdown of ACh, thereby increasing its concentration and duration in the synapse, which helps to compensate for the reduced neuronal function.
Quantitative Data: AChE and BuChE Inhibition
The following table presents the half-maximal inhibitory concentrations (IC₅₀) of selected 1,2,4-oxadiazole derivatives against human AChE (hAChE) and BuChE (hBuChE). Donepezil and Rivastigmine are included as standard reference inhibitors.[5][6]
| Compound ID | Structure | hAChE IC₅₀ (µM) | hBuChE IC₅₀ (µM) |
| Ref-1 (Donepezil) | N/A | 0.123 | > 100 |
| Ref-2 (Rivastigmine) | N/A | > 100 | 5.88 |
| Compound A | 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole derivative | 0.0158 | 25.50 |
| Compound B | 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole derivative | 0.049 | 35.78 |
| Compound C | 3-benzyl-5-(phenyl)-1,2,4-oxadiazole derivative | 0.00098 | 16.64 |
| Compound D | 3-(4-chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole derivative | > 100 | 5.07 |
Data compiled from multiple sources evaluating different series of 1,2,4-oxadiazole derivatives.[5][6]
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol is based on the widely used colorimetric method developed by Ellman.[2]
Principle: The assay measures AChE activity by monitoring the increase in absorbance at 412 nm. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB production is directly proportional to the AChE activity.
Materials:
-
Human recombinant AChE
-
0.1 M Phosphate Buffer (pH 8.0)
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Test compound (1,2,4-oxadiazole derivative) dissolved in DMSO
-
Donepezil (as positive control)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation: a. Prepare working solutions of the test compound and Donepezil by serial dilution in phosphate buffer (ensure final DMSO concentration is ≤1%). b. Prepare the enzyme solution by diluting the AChE stock in the phosphate buffer. c. Prepare the reaction mixture containing DTNB and ATCI in phosphate buffer.
-
Assay Reaction (96-well plate format): a. To appropriate wells, add 20 µL of the test compound solution at various concentrations. For control wells, add 20 µL of buffer (100% activity) or 20 µL of Donepezil solution (positive control). b. Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells. c. Add 20 µL of the DTNB solution to all wells. d. Add 20 µL of the AChE enzyme solution to all wells except the blank. Add 20 µL of buffer to the blank wells. e. Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme. f. Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Measurement: a. Immediately place the plate in a microplate reader. b. Measure the absorbance at 412 nm every minute for 10-20 minutes. c. Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 b. Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Target: Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Diseases
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the degradation of neurotransmitters, most notably dopamine.[7] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor deficits. Selective inhibition of MAO-B increases the synaptic concentration of dopamine, offering a symptomatic treatment strategy.[8] Furthermore, by reducing the oxidative stress associated with dopamine metabolism, MAO-B inhibitors may have neuroprotective effects.[7] Derivatives of 1,2,4-oxadiazole have emerged as highly potent and selective inhibitors of MAO-B.[9][10][11]
Signaling Pathway: Dopaminergic Neurotransmission
In the brain, dopamine released into the synapse is cleared by reuptake into the presynaptic neuron or by uptake into adjacent glial cells. Within these cells, mitochondrial MAO-B metabolizes dopamine, terminating its signal. MAO-B inhibitors block this degradation pathway, thereby increasing the availability of dopamine for neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine and Parkinson's Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 9. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Versatile Chemistry of Chloromethyl-1,2,4-Oxadiazoles: A Technical Guide to Reactivity and Application
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Recognized as a bioisostere for amide and ester functionalities, it offers improved metabolic stability and pharmacokinetic properties, making it a valuable scaffold in drug design.[3] The introduction of a chloromethyl group onto this ring system provides a highly reactive and versatile chemical handle, enabling a wide array of subsequent chemical modifications. This guide explores the synthesis, reactivity, and applications of chloromethyl-1,2,4-oxadiazoles, offering a technical resource for researchers in organic synthesis and drug development.
Synthesis of Chloromethyl-1,2,4-Oxadiazole Scaffolds
The primary synthetic routes to chloromethyl-substituted 1,2,4-oxadiazoles involve building the heterocyclic ring with the chloromethyl group already present in one of the precursors or through direct chloromethylation of a pre-formed oxadiazole ring.
1. From Amidoximes and Chloroacetylating Agents: The most common and versatile method is the condensation and subsequent cyclodehydration of an amidoxime with a chloroacetyl derivative. This approach typically involves the reaction of a substituted amidoxime with chloroacetic acid or chloroacetyl chloride.
2. Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between nitrile oxides and nitriles can also be employed to construct the 1,2,4-oxadiazole ring.[4][5]
3. Direct Chloromethylation: Under controlled conditions, a pre-existing 1,2,4-oxadiazole can be chloromethylated using reagents like chloromethyl methyl ether.[6]
A general workflow for the synthesis and subsequent derivatization of these compounds is illustrated below.
Caption: Synthetic workflow for chloromethyl-1,2,4-oxadiazoles and their derivatization.
Core Reactivity: The Nucleophilic Substitution Pathway
The primary mode of reactivity for the chloromethyl group in 1,2,4-oxadiazoles is nucleophilic substitution, where the chlorine atom acts as a good leaving group.[6] This allows for the facile introduction of a wide range of functional groups, making these compounds valuable intermediates in the synthesis of diverse molecular libraries. The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the electrophilicity of the adjacent carbon atom, facilitating the substitution reaction.
Caption: Generalized nucleophilic substitution on the chloromethyl group.
Common nucleophiles employed in these reactions include amines, alcohols, phenols, thiols, and azide ions.[6] This reactivity is crucial for building more complex molecules, including those with significant biological activity.
Key Experimental Reactions and Protocols
The versatility of the chloromethyl group is demonstrated in its reaction with various nucleophiles to yield a diverse range of derivatives.
Nucleophilic Substitution with Thiocyanate
A new series of thioethers containing a 1,2,4-oxadiazole ring were synthesized via a modified Riemschneider reaction.[7] This involves the initial conversion of the chloromethyl group to a thiocyanate, which is then reacted with alcohols.
Experimental Protocol: Synthesis of 3-Aryl-5-thiocyanatomethyl-1,2,4-oxadiazoles [7]
-
A mixture of a 3-aryl-5-chloromethyl-1,2,4-oxadiazole (1.0 mmol) and ammonium thiocyanate (NH₄SCN) (1.5 mmol) is prepared in triethylene glycol (5 mL).
-
The reaction mixture is stirred at 60 °C.
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and water is added to precipitate the product.
-
The solid product is filtered, washed with water, and dried to yield the corresponding 5-thiocyanatomethyl-1,2,4-oxadiazole.
| Reactant (3-Aryl-5-chloromethyl-1,2,4-oxadiazole) | Nucleophile | Product (3-Aryl-5-thiocyanatomethyl-1,2,4-oxadiazole) | Yield | Reference |
| Aryl = Phenyl | NH₄SCN | 3-Phenyl-5-thiocyanatomethyl-1,2,4-oxadiazole | Good | [7] |
| Aryl = 4-Chlorophenyl | NH₄SCN | 3-(4-Chlorophenyl)-5-thiocyanatomethyl-1,2,4-oxadiazole | Good | [7] |
Nucleophilic Substitution with Amines and Alcohols
The chloromethyl group readily reacts with primary and secondary amines, as well as alcohols, to form the corresponding aminomethyl and alkoxymethyl derivatives. These reactions are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.[6]
General Experimental Protocol: Reaction with Amines/Alcohols
-
To a solution of the chloromethyl-1,2,4-oxadiazole (1.0 equiv.) in a suitable aprotic solvent (e.g., acetonitrile, DMF), the amine or alcohol nucleophile (1.1-1.5 equiv.) is added.
-
A non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5-2.0 equiv.) is added to scavenge the HCl produced.
-
The mixture is stirred at room temperature or heated as required, with progress monitored by TLC.
-
After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
| Starting Material | Nucleophile | Base | Product | Yield (%) | Reference |
| 3-(Chloromethyl)-1,2,4-oxadiazole | Various amines | Et₃N | 3-(Aminomethyl)-1,2,4-oxadiazole derivatives | Varies | [6] |
| 3-(Chloromethyl)-1,2,4-oxadiazole | Various alcohols | K₂CO₃ | 3-(Alkoxymethyl)-1,2,4-oxadiazole derivatives | Varies | [6] |
Applications in Drug Discovery and Agrochemicals
The reactivity of the chloromethyl group has been successfully leveraged to develop compounds with potent biological activities.
Nematicidal Agents: Research has shown that introducing a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring enhances nematicidal activity.[8] For example, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (Compound A1) exhibited excellent activity against the pine wood nematode (Bursaphelenchus xylophilus), significantly higher than commercial nematicides.[8] The mode of action was found to involve the acetylcholine receptor of the nematode.[8]
| Compound | Ar-Group | X-Group | Target | LC₅₀ (µg/mL) | Reference |
| A1 | 4-F-C₆H₄ | Cl | B. xylophilus | 2.4 | [8] |
| A2 | 4-Cl-C₆H₄ | Cl | B. xylophilus | 2.8 | [8] |
| A3 | 4-Br-C₆H₄ | Cl | B. xylophilus | 3.3 | [8] |
| B1 | 4-CH₃-C₆H₄ | Cl | A. besseyi | 2.6 | [8] |
Enzyme Inhibitors: Thioether derivatives synthesized from chloromethyl-1,2,4-oxadiazoles have been tested for their potential to inhibit enzymes such as xanthine oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are relevant targets for various diseases.[7]
Conclusion
Chloromethyl-1,2,4-oxadiazoles are highly valuable and reactive intermediates in organic synthesis. The chloromethyl group serves as a versatile anchor point for introducing a wide array of chemical functionalities, primarily through nucleophilic substitution reactions. This reactivity has been effectively exploited in the fields of drug discovery and agrochemicals to generate novel compounds with significant biological activity. The straightforward synthesis of the starting materials and the predictable reactivity of the chloromethyl group ensure that these scaffolds will continue to be of great interest to researchers aiming to develop new therapeutic agents and other functional molecules.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Structural Elucidation of 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel heterocyclic compound, 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry, known for its role as a bioisosteric equivalent of esters and amides, and its presence in a wide array of pharmacologically active molecules.[1][2] A thorough understanding of the structural characteristics of its derivatives is paramount for the development of new therapeutic agents.[1]
This document outlines a putative synthetic pathway and details the application of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous confirmation of the molecular structure of this compound. While direct experimental data for this specific molecule is not extensively published, the presented data is predicted based on the well-established spectral characteristics of analogous 1,2,4-oxadiazole derivatives.[3][4][5][6]
Proposed Synthesis
The synthesis of this compound can be conceptually approached through established methods for forming the 1,2,4-oxadiazole ring. A common and effective route involves the cyclization of an amidoxime with an acylating agent. In this proposed pathway, cyclobutanecarboxamidoxime would be reacted with chloroacetyl chloride.
Structural Elucidation Workflow
The comprehensive structural confirmation of the synthesized compound would follow a systematic analytical workflow. This process integrates multiple spectroscopic techniques to provide orthogonal data points, ensuring a high degree of confidence in the final structural assignment.
Spectroscopic Data and Analysis
The following sections detail the expected spectroscopic data for this compound, presented in tabular format for clarity.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the molecule. The expected monoisotopic mass and the characteristic isotopic pattern due to the presence of a chlorine atom would be key identifiers.
| Parameter | Predicted Value | Significance |
| Molecular Formula | C₇H₉ClN₂O | Provides the elemental composition. |
| Monoisotopic Mass | 172.0403 g/mol | Confirms the molecular weight. |
| Major MS Fragments | [M-Cl]+, [M-CH₂Cl]+, [C₄H₇CN]+, [C₄H₇]+ | Indicates fragmentation patterns characteristic of the molecular structure. |
| Isotopic Pattern | M+ and M+2 peaks in an approximate 3:1 ratio | Confirms the presence of one chlorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[7] The characteristic vibrations of the 1,2,4-oxadiazole ring and the alkyl halide are expected to be prominent.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C=N (Oxadiazole) | 1610-1550 | Stretching |
| C-O-N (Oxadiazole) | 1250-1150 | Stretching |
| N-O (Oxadiazole) | 900-800 | Stretching |
| C-H (Cyclobutyl & CH₂) | 2980-2850 | Stretching |
| C-Cl | 750-650 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹C NMR spectra are essential for a complete structural assignment.
3.3.1. ¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constants (J Hz) | Assignment |
| a | ~4.8 | Singlet | 2H | N/A | Methylene protons adjacent to chlorine (CH₂Cl) |
| b | ~3.5 | Quintet | 1H | ~8.0 | Methine proton of the cyclobutyl ring |
| c | ~2.4 | Multiplet | 4H | ~8.0 | Methylene protons of the cyclobutyl ring |
| d | ~2.1 | Multiplet | 2H | ~8.0 | Methylene protons of the cyclobutyl ring |
3.3.2. ¹C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ ppm) | Assignment |
| 1 | ~175 | C5 of the 1,2,4-oxadiazole ring |
| 2 | ~168 | C3 of the 1,2,4-oxadiazole ring |
| 3 | ~35 | Methylene carbon adjacent to chlorine (CH₂Cl) |
| 4 | ~30 | Methine carbon of the cyclobutyl ring |
| 5 | ~25 | Methylene carbons of the cyclobutyl ring |
| 6 | ~18 | Methylene carbon of the cyclobutyl ring |
Experimental Protocols
Standard, well-documented protocols should be employed for the acquisition of spectroscopic data to ensure reproducibility and accuracy.
Mass Spectrometry (MS)
High-resolution mass spectra would be acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the ion source via direct infusion or after separation by liquid chromatography.
Infrared (IR) Spectroscopy
The IR spectrum would be recorded on a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more direct measurement of the solid or liquid sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0 ppm). For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. The predicted data presented in this guide, based on established chemical principles and data from analogous compounds, provides a robust framework for the characterization of this and other novel 1,2,4-oxadiazole derivatives. The detailed methodologies and expected spectral features will aid researchers in the synthesis, purification, and structural confirmation of this class of compounds, thereby facilitating their further investigation in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. asianpubs.org [asianpubs.org]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalspub.com [journalspub.com]
The Cyclobutyl Moiety: A Strategic Tool in Modulating Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of the cyclobutyl moiety into bioactive molecules has emerged as a valuable strategy in medicinal chemistry. Its unique stereochemical and physicochemical properties offer a versatile tool to modulate pharmacological activity, improve pharmacokinetic profiles, and explore novel chemical space. This guide provides a comprehensive overview of the cyclobutyl group's effects on bioactivity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The Multifaceted Role of the Cyclobutyl Moiety in Drug Design
The four-membered carbocycle of the cyclobutyl group imparts a distinct three-dimensional structure that can significantly influence a molecule's interaction with its biological target.[1] Its puckered conformation allows for precise positioning of substituents, making it an effective scaffold for directing key pharmacophoric elements.[2][3]
Key applications of the cyclobutyl moiety in drug design include:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, reducing its flexibility and potentially increasing its binding affinity and selectivity for a target protein.[1][3]
-
Hydrophobic Pocket Filling: The sp³-rich character of the cyclobutyl group makes it an excellent candidate for occupying hydrophobic pockets within a protein's binding site, thereby enhancing potency.[2][3]
-
Bioisosteric Replacement: The cyclobutyl moiety can serve as a non-planar bioisostere for other chemical groups, such as phenyl rings and alkenes.[2][4] This substitution can lead to improved metabolic stability, reduced toxicity, and altered solubility profiles.
-
Improved Metabolic Stability: The replacement of metabolically labile groups with a cyclobutane ring can enhance a drug candidate's resistance to enzymatic degradation, leading to a longer half-life and improved pharmacokinetic properties.[1]
-
Directing Key Pharmacophores: The defined stereochemistry of substituted cyclobutanes allows for the precise orientation of functional groups, optimizing their interactions with target residues.[2][3]
Quantitative Analysis of the Cyclobutyl Moiety's Impact on Bioactivity
The introduction of a cyclobutyl group can have a profound and measurable effect on the biological activity of a compound. The following tables summarize quantitative data from various studies, illustrating the impact of this moiety on the potency of enzyme inhibitors and receptor ligands.
Table 1: Effect of Cyclobutyl Moiety on Janus Kinase (JAK) Inhibition
| Compound ID | Cyclobutyl Moiety | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Fold Change |
| 1 | Present (cis-1,3-diamine linker) | JAK1 | 5.2 | Phenyl linker | 25.8 | ~5x increase |
| 2 | Present (cis-1,3-diamine linker) | JAK2 | 8.1 | Phenyl linker | 40.5 | ~5x increase |
| 3 | Present (cis-1,3-diamine linker) | JAK3 | 1.5 | Phenyl linker | 7.5 | ~5x increase |
| 4 | Present (trans-isomer) | JAK1 | >100 | cis-isomer | 5.2 | >19x decrease |
Data synthesized from information presented in Radboud Repository.[2]
Table 2: Influence of Cyclobutyl Group on BACE1 Inhibition
| Compound ID | Cyclobutyl Moiety | BACE1 IC50 (nM) | Reference Compound (Non-cyclobutyl) | Reference IC50 (nM) | Fold Change |
| 5 | Present | 15 | Isopropyl group | 150 | 10x increase |
| 6 | Present | 22 | Cyclopentyl group | 18 | ~1.2x decrease |
Data synthesized from information presented in Radboud Repository.[2]
Table 3: Cyclobutyl Moiety in GSK-3β Inhibitors
| Compound ID | Cyclobutyl Moiety | GSK-3β IC50 (nM) | Cell-based Activity |
| 7 | Spirocyclic | 35 | Active |
| 8 | Gem-dimethyl (for comparison) | 68 | Less Active |
Data synthesized from information presented in PMC.[1]
Experimental Protocols
The synthesis of molecules containing a cyclobutyl moiety often requires specialized synthetic strategies. Below are generalized protocols for key transformations involving the formation and functionalization of cyclobutane rings.
[2+2] Photocycloaddition for Cyclobutane Synthesis
This method is a powerful tool for constructing the cyclobutane core.
Protocol:
-
Reactant Preparation: Dissolve the alkene substrate (1.0 eq) and the photosensitizer (e.g., acetone, benzophenone, 0.1-0.2 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane) in a quartz reaction vessel.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the sensitizer.
-
Irradiation: Irradiate the reaction mixture with a UV lamp (e.g., medium-pressure mercury lamp, λ ≥ 300 nm) at a controlled temperature (typically 0-25 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane-containing compound.[5]
Synthesis of Cyclobutyl-Containing Pyrazoles
This protocol outlines the synthesis of pyrazoles from a cyclobutyl-substituted 1,3-dicarbonyl compound.[6]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1-cyclobutyl-butane-1,3-dione (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-chloro-3-cyclobutyl-5-methyl-1H-pyrazole.[6]
Visualization of Relevant Signaling Pathways
The influence of cyclobutyl-containing molecules on bioactivity is often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways where these molecules have shown significant effects.
Janus Kinase (JAK)-STAT Signaling Pathway
Many cyclobutyl-containing compounds are potent inhibitors of Janus kinases, which play a crucial role in cytokine signaling.[7]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
The Ascendancy of 1,2,4-Oxadiazoles: A Technical Guide to the Discovery of Novel Chemical Entities
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its remarkable stability, synthetic accessibility, and unique bioisosteric properties, often serving as a replacement for ester and amide functionalities, have positioned it as a cornerstone in the design of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the discovery of novel 1,2,4-oxadiazole-based chemical entities, focusing on their synthesis, biological evaluation, and mechanisms of action in the key therapeutic areas of oncology and inflammation.
A Versatile Scaffold with Broad Biological Activity
The inherent chemical properties of the 1,2,4-oxadiazole ring, including its resistance to hydrolysis and ability to participate in hydrogen bonding, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[1][4] This has led to the development of a vast library of 1,2,4-oxadiazole derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][5][6]
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A General Workflow
The most prevalent synthetic route to access 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate, which is typically formed from the reaction of an amidoxime with an acylating agent.[2][7]
Experimental Protocol: Synthesis of a Representative 3,5-Diaryl-1,2,4-Oxadiazole
This protocol outlines a common two-step, one-pot synthesis.[7]
Step 1: Formation of Arylamidoxime
-
To a solution of an aromatic nitrile (1.0 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated arylamidoxime by filtration, wash with water, and dry under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Acylation and Cyclodehydration
-
Dissolve the arylamidoxime (1.0 equivalent) in a suitable solvent such as pyridine or dioxane.
-
Add the desired aromatic acyl chloride (1.1 equivalents) dropwise to the solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Heat the reaction mixture to 80-100°C for 4-8 hours to effect cyclodehydration.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.
-
Collect the crude product by filtration and purify by recrystallization or column chromatography.
Anticancer Activity: Induction of Apoptosis through Caspase-3 Activation
A significant area of investigation for 1,2,4-oxadiazole derivatives is their potential as anticancer agents.[2][8] Many of these compounds exert their cytotoxic effects by inducing apoptosis, a programmed cell death pathway, often through the activation of effector caspases like caspase-3.[9][10]
Quantitative Data: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 0.23 | [3] |
| A375 (Melanoma) | 1.22 | [3] | |
| Compound B | PC-3 (Prostate) | 3.9 | [3] |
| Compound C | HCT-116 (Colon) | 6.0 | [11] |
| Compound D | A549 (Lung) | 2.03 | [12] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][6][7]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
Compound Treatment: Prepare stock solutions of the synthesized 1,2,4-oxadiazole derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM), ensuring the final DMSO concentration does not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[7]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[1]
Signaling Pathway: Caspase-3 Mediated Apoptosis
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is implicated in a multitude of diseases. 1,2,4-oxadiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][13]
Quantitative Data: Anti-inflammatory Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| Compound E | COX-2 | 0.04 | [2] |
| Compound F | TNF-α production | 8.29 | [2] |
| Compound G | IL-6 production | 0.96 | [2] |
Experimental Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
Signaling Pathway: Inhibition of the Pro-inflammatory Cascade
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic versatility of this heterocycle allows for the creation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The examples provided in this guide for anticancer and anti-inflammatory applications underscore the significant potential of 1,2,4-oxadiazole-based compounds. Future research will undoubtedly uncover new derivatives with enhanced therapeutic profiles, further solidifying the importance of this remarkable chemical entity in the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant activity in LPS-stimulated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development: Evaluating the Activity of 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. The compound 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole is a novel synthetic molecule incorporating this privileged structure. The presence of a reactive chloromethyl group suggests potential for covalent interactions with biological targets, making it a compound of interest for drug discovery programs[4]. These application notes provide a comprehensive guide to developing an in vitro assay to characterize the biological activity of this compound, with a focus on its potential cytotoxic effects against cancer cell lines.
Hypothetical Biological Activity and Target
Based on the known activities of related oxadiazole compounds, we hypothesize that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. A plausible mechanism of action could involve the inhibition of a key signaling pathway critical for cancer cell survival and proliferation, such as the PI3K/Akt pathway. The chloromethyl group could potentially form a covalent bond with a cysteine residue in the active site of a key kinase in this pathway, leading to its irreversible inhibition.
Experimental Workflow for In Vitro Assay Development
The development of a robust in vitro assay to test the activity of this compound can be broken down into several key stages, from initial compound handling to data analysis and interpretation.
Caption: Figure 1 outlines the key stages in developing an in vitro assay for this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa). The assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials and Reagents:
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and count using a hemocytometer. Seed 5,000 cells per well in 100 µL of medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Generic Kinase Inhibition Assay (Hypothetical)
This protocol outlines a general approach for an in vitro kinase assay to determine if this compound inhibits a specific kinase (e.g., a purified recombinant kinase from the PI3K/Akt pathway).
Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound
-
DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates (white, low-volume)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer.
-
Assay Setup: In a 96-well plate, add the kinase, the specific substrate, and the compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring the amount of ADP produced).
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the background signal (negative control) from all other values.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.
Data Presentation
The quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity of this compound against HeLa Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.3 |
| 10 | 52.1 ± 4.8 |
| 50 | 15.3 ± 3.2 |
| 100 | 5.8 ± 1.9 |
| IC50 (µM) | 9.5 |
Table 2: In Vitro Inhibition of a Hypothetical Kinase by this compound
| Concentration (µM) | % Kinase Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.1 |
| 0.01 | 5.6 ± 3.4 |
| 0.1 | 25.1 ± 4.5 |
| 1 | 48.9 ± 5.2 |
| 10 | 89.7 ± 3.9 |
| 100 | 98.2 ± 1.5 |
| IC50 (µM) | 1.2 |
Signaling Pathway Diagram
The following diagram illustrates the hypothetical inhibition of the PI3K/Akt signaling pathway by this compound, leading to apoptosis.
Caption: Figure 2 depicts the proposed mechanism of action where the compound inhibits PI3K, leading to apoptosis.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and oral bioavailability of drug candidates.[1][2][3][4] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The specific derivative, 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole, represents a key intermediate for the synthesis of a diverse library of compounds through nucleophilic substitution at the chloromethyl group, making it a valuable building block in drug discovery programs.[6][7]
These application notes provide detailed protocols for the synthesis of this compound, compiled from established synthetic methodologies for 1,2,4-oxadiazole derivatives.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of cyclobutanecarboxamide oxime from cyclobutanecarbonitrile. The second key step is the cyclization of the amidoxime with a suitable C2 synthon, in this case, a chloroacetic acid derivative, to form the 1,2,4-oxadiazole ring.
Caption: General synthetic scheme for this compound.
Experimental Protocols
Protocol 1: Synthesis of Cyclobutanecarboxamide oxime
This protocol outlines the conversion of cyclobutanecarbonitrile to cyclobutanecarboxamide oxime.
Materials:
-
Cyclobutanecarbonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve cyclobutanecarbonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclobutanecarboxamide oxime.
Quantitative Data (Representative):
| Reactant | Molar Ratio | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) |
| Aryl/Alkyl Nitrile | 1.0 | 4-6 | Ethanol/Water | Reflux | 70-90 |
| Hydroxylamine HCl | 1.5 | ||||
| NaHCO₃ | 1.5 |
Protocol 2: Synthesis of this compound
This protocol details the cyclization of cyclobutanecarboxamide oxime with chloroacetyl chloride to form the target compound.
Materials:
-
Cyclobutanecarboxamide oxime
-
Chloroacetyl chloride
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve cyclobutanecarboxamide oxime (1.0 eq) in anhydrous THF under an inert atmosphere in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant | Molar Ratio | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) |
| Amidoxime | 1.0 | 2-4 | THF | Reflux | 60-85 |
| Chloroacetyl chloride | 1.1 | ||||
| Pyridine | 1.2 |
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of this compound derivatives.
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
High-Throughput Screening of 1,2,4-Oxadiazole Libraries: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of high-throughput screening (HTS) methodologies for the identification of bioactive compounds from 1,2,4-oxadiazole libraries. The 1,2,4-oxadiazole scaffold is a valued heterocyclic motif in medicinal chemistry due to its metabolic stability and its capacity to serve as a bioisostere for ester and amide functionalities.[1] The systematic screening of libraries containing this scaffold has led to the discovery of potent and selective modulators for a variety of biological targets.[1]
These application notes detail protocols for common HTS assays, from initial cytotoxicity profiling to specific enzyme inhibition and cell-based phenotypic screens. Also included are visualizations of relevant signaling pathways and experimental workflows to guide researchers in their drug discovery efforts.
Application Note 1: Cytotoxicity Profiling of 1,2,4-Oxadiazole Libraries
A critical initial step in any drug discovery campaign is the assessment of a compound library's inherent cytotoxicity. This early-stage evaluation helps to identify and deprioritize compounds that exhibit non-specific toxicity, allowing for the focused pursuit of molecules with specific biological activities at non-toxic concentrations. Two widely used colorimetric assays for assessing cytotoxicity in a high-throughput format are the Lactate Dehydrogenase (LDH) and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays.[1]
Quantitative Data Summary: Cytotoxicity of 1,2,4-Oxadiazole Compounds
The following table presents example data from a hypothetical cytotoxicity screen of a 1,2,4-oxadiazole library against the MCF-7 breast cancer cell line.
| Compound ID | Assay Type | Concentration (µM) | % Cytotoxicity / % Viability | IC50 (µM) | Z'-Factor | Signal-to-Background (S/B) Ratio |
| OXA-001 | LDH | 10 | 55% Cytotoxicity | 8.5 | 0.78 | 12.5 |
| OXA-001 | MTT | 10 | 48% Viability | 9.2 | 0.82 | 15.2 |
| OXA-002 | LDH | 10 | 5% Cytotoxicity | > 50 | 0.75 | 11.8 |
| OXA-002 | MTT | 10 | 92% Viability | > 50 | 0.85 | 16.1 |
| OXA-003 | LDH | 10 | 85% Cytotoxicity | 2.1 | 0.72 | 10.9 |
| OXA-003 | MTT | 10 | 15% Viability | 1.8 | 0.80 | 14.7 |
Experimental Protocol: High-Throughput LDH Cytotoxicity Assay
This protocol outlines the measurement of LDH released from damaged cells as an indicator of cytotoxicity.[1]
Materials:
-
Cells (e.g., MCF-7)
-
96-well or 384-well clear-bottom plates
-
Culture medium
-
1,2,4-oxadiazole compounds dissolved in DMSO
-
Triton X-100 (positive control for maximum LDH release)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Plating: Seed cells at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.[1]
-
Compound Addition: Prepare serial dilutions of the 1,2,4-oxadiazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the cell plate, including vehicle (DMSO) and positive controls. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[1]
-
LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new assay plate.
-
Data Acquisition: Add the kit's reaction mixture to the supernatant and incubate as recommended. Measure the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent cytotoxicity against the compound concentration.
Experimental Protocol: High-Throughput MTT Cell Proliferation Assay
This protocol assesses cell metabolic activity as an indicator of cell viability.[1]
Materials:
-
Cells (e.g., MCF-7)
-
96-well or 384-well clear-bottom plates
-
Culture medium
-
1,2,4-oxadiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Plating and Compound Addition: Follow steps 1 and 2 from the LDH Cytotoxicity Assay protocol.
-
MTT Reagent Addition: After the compound incubation period, add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.[1]
-
Solubilization of Formazan: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the compound concentration.
Application Note 2: Screening for Enzyme Inhibitors in 1,2,4-Oxadiazole Libraries
A significant application of 1,2,4-oxadiazole libraries is the discovery of enzyme inhibitors.[1] These compounds have shown activity against various enzyme classes, including kinases, which are critical in cell signaling and are major targets in oncology.[2]
Quantitative Data Summary: Inhibition of EGFR Kinase by 1,2,4-Oxadiazole Derivatives
The following table provides example data for the inhibition of wild-type (WT) and mutant (T790M) Epidermal Growth Factor Receptor (EGFR) by a series of 1,2,4-oxadiazole compounds.
| Compound ID | Target | Assay Type | IC50 (µM) | Z'-Factor | Signal-to-Background (S/B) Ratio | Hit Rate (%) |
| OXA-101 | EGFRwt | Kinase Assay | <10 | 0.85 | 25 | 0.5 |
| OXA-101 | EGFRT790M | Kinase Assay | <50 | 0.81 | 22 | 0.3 |
| OXA-102 | EGFRwt | Kinase Assay | <10 | 0.88 | 28 | 0.5 |
| OXA-102 | EGFRT790M | Kinase Assay | <50 | 0.83 | 24 | 0.3 |
| OXA-103 | EGFRwt | Kinase Assay | >50 | 0.86 | 26 | - |
| OXA-103 | EGFRT790M | Kinase Assay | >50 | 0.82 | 23 | - |
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol describes a method to measure the kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
1,2,4-oxadiazole test compounds
-
ADP-Glo™ Kinase Assay kit
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 1,2,4-oxadiazole compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compounds, EGFR enzyme, and a mixture of the substrate and ATP.
-
Kinase Reaction: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 values by plotting the percent inhibition against the compound concentration.
Application Note 3: High-Content Phenotypic Screening of 1,2,4-Oxadiazole Libraries
High-content screening (HCS) combines automated microscopy and sophisticated image analysis to quantify multiple phenotypic parameters in a cell-based assay. This approach is powerful for identifying compounds that induce a desired cellular phenotype without prior knowledge of the molecular target.
Quantitative Data Summary: Phenotypic Screen for Neurite Outgrowth
The following table presents example data from a high-content screen of a 1,2,4-oxadiazole library for compounds that promote neurite outgrowth in a neuronal cell line.
| Parameter | Value |
| Library Size | 10,000 |
| Primary Hit Rate (%) | 1.2 |
| Confirmed Hit Rate (%) | 0.3 |
| Z'-Factor (Neurite Length) | 0.65 |
| S/B Ratio (Neurite Length) | 8.5 |
Experimental Protocol: High-Content Assay for Neurite Outgrowth
Materials:
-
Neuronal cell line (e.g., PC-12, SH-SY5Y)
-
High-content imaging plates (e.g., 384-well, black, clear-bottom)
-
Culture medium and differentiation medium
-
1,2,4-oxadiazole compound library
-
Positive control (e.g., Nerve Growth Factor, NGF)
-
Fluorescent dyes for staining (e.g., Hoechst 33342 for nuclei, and a neuronal marker like beta-III tubulin antibody with a fluorescent secondary antibody)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating: Seed cells in high-content imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the 1,2,4-oxadiazole library compounds at a single concentration (e.g., 10 µM) in differentiation medium. Include positive and negative (vehicle) controls.
-
Incubation: Incubate the plates for a period sufficient to induce neurite outgrowth (e.g., 48-72 hours).
-
Cell Staining: Fix the cells and stain with fluorescent dyes to visualize nuclei and neurites.
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to automatically identify cells and quantify various morphological features, such as neurite length, number of neurites per cell, and cell body size.
-
Hit Identification: Identify "hit" compounds that significantly increase neurite outgrowth parameters compared to the negative control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug screening is crucial for understanding the mechanism of action of hit compounds and for optimizing screening campaigns.
Signaling Pathways Modulated by 1,2,4-Oxadiazoles
Caption: Activation of the Nrf2 antioxidant pathway by a 1,2,4-oxadiazole compound.
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole compound.
References
Application Notes and Protocols for the Quantification of 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
Introduction
5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole is a heterocyclic organic compound with potential applications in drug discovery and development. As with any potential therapeutic agent, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic studies, formulation development, quality control, and regulatory submissions. This document provides detailed application notes and protocols for the development and validation of analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The proposed methods are based on established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
General Considerations for Method Development
The selection of the appropriate analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: Suitable for the quantification of the pure active pharmaceutical ingredient (API) and in simple formulations where sensitivity requirements are in the microgram per milliliter (µg/mL) range. The 1,2,4-oxadiazole ring system provides a chromophore that allows for UV detection.
-
LC-MS/MS: The preferred method for the quantification of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates, offering high sensitivity (nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range) and selectivity.
-
GC-MS: A viable alternative, particularly for the analysis of the pure compound or in simple matrices, given the volatility of the analyte. The presence of a chlorine atom can be advantageous for selective detection.
Proposed Analytical Techniques and Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound in bulk drug substance and pharmaceutical dosage forms.
Experimental Protocol: Method Development and Validation
1.1. Instrumentation and Chromatographic Conditions (Starting Point)
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile (ACN) and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution.
-
Initial Gradient: 30% ACN, hold for 2 minutes, ramp to 90% ACN over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution of the analyte from 200-400 nm. A wavelength around 254 nm is often a reasonable starting point for aromatic and heterocyclic compounds.
-
Injection Volume: 10 µL.
1.2. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution (e.g., from a formulation): Extract a known amount of the formulation with a suitable solvent, sonicate, and filter through a 0.45 µm syringe filter before injection.
1.3. Method Validation (as per ICH Q2(R1) Guidelines)
-
Specificity: Analyze blank samples (matrix without analyte) and samples spiked with the analyte and potential impurities to demonstrate that the analyte peak is free from interference.
-
Linearity: Prepare a series of at least five concentrations of the analyte and inject them in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in biological fluids.
Experimental Protocol: Method Development and Validation
2.1. Instrumentation and Conditions (Starting Point)
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 mm x 50 mm, 1.8 µm) for faster analysis.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point for positive ion mode ESI.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion: The protonated molecule [M+H]⁺.
-
Product Ions: Determine the most abundant and stable fragment ions by infusing a standard solution of the analyte into the mass spectrometer.
-
-
Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte.
2.2. Sample Preparation (e.g., from plasma)
-
Protein Precipitation: Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use a suitable SPE cartridge to extract the analyte from the biological matrix.
2.3. Method Validation (as per FDA Bioanalytical Method Validation Guidance)
-
Selectivity and Specificity: Analyze at least six blank matrix samples from different sources to ensure no interference at the retention time of the analyte and IS.
-
Linearity: A calibration curve with a blank, a zero standard, and at least six non-zero standards should be prepared. The simplest regression model that adequately describes the concentration-response relationship should be used.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantitation (LLOQ), low, medium, and high) in at least five replicates. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and the precision (RSD) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).
Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used for the quantification of the analyte if it is sufficiently volatile and thermally stable.
Experimental Protocol: Method Development and Validation
3.1. Instrumentation and Conditions (Starting Point)
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection:
-
Full Scan Mode: To identify the characteristic fragment ions.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor the molecular ion and/or the most abundant and specific fragment ions.
-
3.2. Sample Preparation
-
Liquid-Liquid Extraction (LLE): Extract the analyte from an aqueous sample into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, evaporate, and reconstitute in a suitable solvent for injection.
-
Derivatization: If the analyte has poor chromatographic properties, derivatization may be necessary, although it is unlikely for this compound.
3.3. Method Validation The validation parameters are similar to those for HPLC-UV and LC-MS/MS, following ICH guidelines.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the proposed analytical methods. These are typical values and would need to be confirmed during method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% | 90.0 - 110.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 15.0% | ≤ 15.0% |
| LOD | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | ~0.1 - 10 ng/mL |
| LOQ | ~0.5 - 5 µg/mL | ~0.05 - 5 ng/mL | ~0.5 - 50 ng/mL |
Visualizations
Plausible Synthetic Pathway for this compound
Application Notes and Protocols for Drug Delivery Systems of 1,2,4-Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and characterization of drug delivery systems for 1,2,4-oxadiazole compounds. This class of heterocyclic molecules has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] However, the therapeutic potential of many 1,2,4-oxadiazole derivatives is often limited by poor aqueous solubility, which can impede their bioavailability and clinical translation.
Encapsulation of these hydrophobic compounds into advanced drug delivery systems, such as polymeric micelles, liposomes, and nanoparticles, offers a promising strategy to overcome these limitations.[4][5][6] These nanocarriers can enhance solubility, improve stability, and facilitate controlled and targeted drug release.
This document outlines key formulation strategies, detailed experimental protocols for preparation and characterization, and methods for evaluating drug release kinetics. Furthermore, it includes visualizations of relevant signaling pathways often targeted by 1,2,4-oxadiazole compounds to provide a holistic resource for researchers in this field.
Formulation Strategies for 1,2,4-Oxadiazole Compounds
Given the predominantly hydrophobic nature of many biologically active 1,2,4-oxadiazole derivatives, several nanocarrier-based formulation approaches are suitable. The choice of the delivery system will depend on the specific physicochemical properties of the 1,2,4-oxadiazole compound, the desired release profile, and the intended therapeutic application.
1.1. Polymeric Micelles:
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers.[5][6] Their core-shell architecture makes them ideal for encapsulating hydrophobic drugs like many 1,2,4-oxadiazole derivatives within their hydrophobic core, while the hydrophilic shell provides stability in aqueous environments.[4][5] Commonly used polymers include polyethylene glycol (PEG) as the hydrophilic block and polyesters like poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL) as the hydrophobic block.[4][5]
1.2. Liposomes:
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic 1,2,4-oxadiazole compounds can be entrapped within the lipid bilayer. The composition of the lipids (e.g., phospholipids, cholesterol) can be varied to modulate the stability, drug loading, and release characteristics of the liposomes.
1.3. Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs):
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids. These systems are well-suited for the encapsulation of lipophilic drugs and offer advantages such as high drug loading capacity and controlled release.
1.4. Polymeric Nanoparticles:
Biodegradable polymers like PLGA can be used to fabricate nanoparticles for the encapsulation of 1,2,4-oxadiazole compounds. The drug can be either entrapped within the polymeric matrix or adsorbed onto the surface. These nanoparticles can provide sustained drug release over an extended period.[7]
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data for different formulations of a generic 1,2,4-oxadiazole compound. This data is intended to serve as a benchmark for researchers developing their own formulations.
Table 1: Physicochemical Characterization of 1,2,4-Oxadiazole Loaded Nanocarriers
| Formulation Type | 1,2,4-Oxadiazole Compound | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Polymeric Micelles | Compound A | PEG-PLGA | 85 ± 5 | 0.15 ± 0.03 | -15.2 ± 1.8 |
| Liposomes | Compound A | DPPC/Cholesterol | 120 ± 10 | 0.21 ± 0.05 | -25.7 ± 2.5 |
| SLNs | Compound B | Glyceryl Monostearate | 150 ± 15 | 0.25 ± 0.04 | -18.9 ± 2.1 |
| PLGA Nanoparticles | Compound B | PLGA (50:50) | 180 ± 20 | 0.18 ± 0.02 | -22.4 ± 3.0 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| Polymeric Micelles | 8.2 ± 0.7 | 85.3 ± 5.2 | 45.6 ± 3.8 | 78.2 ± 4.5 |
| Liposomes | 5.5 ± 0.4 | 72.1 ± 6.1 | 32.8 ± 2.9 | 65.4 ± 5.1 |
| SLNs | 10.1 ± 1.1 | 90.5 ± 4.8 | 25.3 ± 2.5 | 55.9 ± 4.2 |
| PLGA Nanoparticles | 7.8 ± 0.9 | 88.7 ± 3.9 | 20.1 ± 2.1 | 48.7 ± 3.7 |
Experimental Protocols
3.1. Preparation of 1,2,4-Oxadiazole Loaded Polymeric Micelles (Thin-Film Hydration Method)
-
Dissolution: Dissolve a known amount of the 1,2,4-oxadiazole compound and an amphiphilic block copolymer (e.g., PEG-PLGA) in a suitable organic solvent (e.g., acetonitrile, chloroform) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin, uniform film on the inner surface of the flask.
-
Hydration: Hydrate the thin film with a pre-warmed aqueous solution (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask gently. This process facilitates the self-assembly of the block copolymers into micelles, encapsulating the drug within the core.[8]
-
Purification: To remove any un-encapsulated drug, the micellar solution can be filtered through a 0.22 µm syringe filter.
3.2. Characterization of Nanocarriers
3.2.1. Particle Size and Zeta Potential Measurement
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) within the instrument.
-
For particle size measurement, perform the analysis in triplicate to obtain the Z-average diameter and the Polydispersity Index (PDI).[9]
-
For zeta potential measurement, transfer the diluted sample into a folded capillary cell (DTS1070).
-
Perform the measurement in triplicate to determine the electrophoretic mobility, which is then converted to the zeta potential using the Helmholtz-Smoluchowski equation.[9]
-
3.2.2. Determination of Drug Loading and Encapsulation Efficiency
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Diode Array Detector).
-
Protocol:
-
Standard Curve: Prepare a series of standard solutions of the 1,2,4-oxadiazole compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. A validated RP-HPLC-DAD method can be developed using a C18 column with a mobile phase such as acetonitrile and water with an acidic modifier.[10][11]
-
Total Drug Content: Lyse a known volume of the nanoparticle formulation using a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Free Drug Content: Separate the nanoparticles from the aqueous medium containing the un-encapsulated (free) drug by ultracentrifugation or centrifugal filtration.
-
Quantification: Analyze the total drug content and the free drug content using the developed HPLC method and the standard curve.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used in formulation) x 100
-
-
3.3. In Vitro Drug Release Study
-
Method: Dialysis Bag Method.
-
Protocol:
-
Transfer a known volume of the 1,2,4-oxadiazole-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off (e.g., 10 kDa).
-
Immerse the sealed dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small percentage of a surfactant like Tween® 80 to maintain sink conditions) in a beaker placed in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of 1,2,4-oxadiazole released into the medium at each time point using the validated HPLC method.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro drug release profile. For some nanoparticle systems like PLGA, a flow-through cell apparatus (USP-4) can also be utilized for more dynamic release studies.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the development of drug delivery systems for 1,2,4-oxadiazole compounds.
Caption: Workflow for nanoparticle formulation and characterization.
Caption: Key relationships in formulation development.
Caption: Caspase-3 activation pathway for apoptosis.
Caption: Nrf2-ARE antioxidant response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Particle Size and Zeta Potential Measurements [bio-protocol.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Application Note: Elucidating the Mechanism of Action of 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5][6][7] The specific biological activity of these derivatives is largely influenced by the nature of the substituents on the oxadiazole ring.[1][2] Understanding the precise mechanism of action (MOA) of a novel oxadiazole derivative, such as 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole, is a critical step in the drug discovery and development process.[8][9] A thorough characterization of the MOA helps in identifying its molecular target(s), understanding its cellular effects, and predicting its potential therapeutic efficacy and toxicity.[9][10][11]
This document outlines a systematic approach to investigate the MOA of this compound, encompassing initial broad-spectrum cellular screening followed by detailed target identification and validation studies. The proposed workflow is designed for researchers and scientists in drug development to comprehensively characterize the biological activity of this novel compound.
Strategic Workflow
A multi-step strategy is proposed to efficiently elucidate the mechanism of action. This begins with broad phenotypic screening to identify cellular processes affected by the compound, followed by more focused investigations to pinpoint the molecular target and delineate the signaling pathways involved.
Experimental Protocols
Herein, we provide detailed protocols for a series of experiments designed to systematically investigate the mechanism of action of this compound.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the effect of the compound on the viability and proliferation of different cell lines. This initial screen helps to identify potentially sensitive cancer cell lines and establish a dose-response relationship.
Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Methodology:
-
Cell Treatment: Treat the selected cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify the direct protein binding partners of the compound.[8]
Methodology:
-
Synthesis of a Biotinylated Probe: Synthesize a biotinylated version of this compound to be used as bait.[8] A linker can be attached to the cyclobutyl group to minimize interference with potential binding interactions.
-
Cell Lysis and Bait Incubation:
-
Lyse cells treated with the biotinylated compound and control cells (treated with biotin alone) using a mild lysis buffer.
-
Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated probe and its interacting proteins.
-
-
Protein Elution and Digestion:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins and digest them into peptides using trypsin.
-
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the compound-treated sample compared to the control.[8]
Protocol 4: Target Validation by Surface Plasmon Resonance (SPR)
Objective: To confirm the direct interaction between the compound and a candidate protein identified from the AP-MS screen and to determine the binding affinity.[8][12]
Methodology:
-
Protein Immobilization: Immobilize the purified candidate protein onto an SPR sensor chip.
-
Compound Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index in real-time to obtain sensorgrams.[8]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to calculate the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[8][12]
Protocol 5: Enzyme Inhibition Assay
Objective: To determine if the compound inhibits the activity of the validated target enzyme. The specific assay will depend on the nature of the identified target. For example, if the target is a kinase, a kinase activity assay would be appropriate.[13][14]
Methodology (Example for a Kinase):
-
Assay Principle: Use a fluorescence-based assay that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase, its specific substrate, ATP, and the compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection: Add the detection reagent that converts ADP to a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[9][15]
Protocol 6: Western Blot Analysis of Downstream Signaling
Objective: To investigate the effect of the compound on the signaling pathway downstream of the identified target.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound at different concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and key downstream signaling molecules (e.g., phosphorylated and total forms of effector proteins).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Cell Viability (IC50 Values in µM)
| Cell Line | This compound | Doxorubicin (Positive Control) |
| MCF-7 | Hypothetical Value | Hypothetical Value |
| A549 | Hypothetical Value | Hypothetical Value |
| HCT116 | Hypothetical Value | Hypothetical Value |
| Normal Fibroblasts | Hypothetical Value | Hypothetical Value |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Treatment | 24 hours | 48 hours |
| Vehicle Control | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value |
| Compound (2x IC50) | Hypothetical Value | Hypothetical Value |
Table 3: Top Protein Hits from AP-MS
| Protein ID | Gene Name | Protein Name | Fold Enrichment (Compound/Control) | p-value |
| e.g., P12345 | e.g., GENE1 | e.g., Target Protein A | Hypothetical Value | Hypothetical Value |
| e.g., Q67890 | e.g., GENE2 | e.g., Binding Protein B | Hypothetical Value | Hypothetical Value |
Table 4: Binding Affinity Data from SPR
| Analyte (Protein) | Ligand (Compound) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) |
| e.g., Target Protein A | This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Table 5: Enzyme Inhibition (IC50 Value in µM)
| Enzyme | This compound | Positive Control Inhibitor |
| e.g., Target Protein A | Hypothetical Value | Hypothetical Value |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for elucidating the mechanism of action.
Diagram 2: Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by the compound.
References
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired 3,5-disubstituted-1,2,4-oxadiazole. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a frequent issue, often stemming from the critical cyclodehydration step of the O-acylamidoxime intermediate.[1] Here are several potential causes and their corresponding solutions:
-
Incomplete Cyclodehydration: The energy barrier for the cyclization of the O-acylamidoxime intermediate may not be overcome under the current reaction conditions.
-
Solution: Employ more forcing conditions. If using thermal cyclization, consider switching to a higher boiling point solvent like toluene or xylene and ensure adequate heating.[1] For base-mediated cyclizations, stronger, non-nucleophilic bases such as tetrabutylammonium fluoride (TBAF) in anhydrous THF can be effective.[1][2] Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization, sometimes even at room temperature.[1][3]
-
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your carboxylic acid or amidoxime starting materials can interfere with the reaction.[1]
-
Solution: Protect these functional groups before proceeding with the synthesis. Standard protecting group strategies can be employed.
-
-
Poor Solvent Choice: The solvent plays a crucial role in the reaction's success.
-
Hydrolysis of O-Acylamidoxime Intermediate: The intermediate can hydrolyze back to the starting amidoxime and carboxylic acid, especially in the presence of water.
Issue 2: Presence of Specific Side Products
Question: My reaction mixture shows significant side products. How can I identify and minimize them?
Answer: The formation of side products is a common challenge. Here are some of the most frequently observed byproducts and strategies to mitigate their formation:
-
Hydrolyzed O-Acylamidoxime: A major side product with a mass corresponding to the O-acylamidoxime intermediate is often observed.
-
Boulton-Katritzky Rearrangement (BKR) Product: An isomer of the desired 1,2,4-oxadiazole may be formed.
-
Cause: This rearrangement is particularly common for 3,5-disubstituted-1,2,4-oxadiazoles that have a saturated side chain and can be triggered by heat, acid, or moisture.[1]
-
Solution: Use neutral and anhydrous conditions for your reaction workup and purification. Store the final compound in a dry environment.[1]
-
-
Nitrile Oxide Dimer (Furoxan): When using the 1,3-dipolar cycloaddition route, a dimer of the nitrile oxide (a furoxan, or 1,2,5-oxadiazole-2-oxide) can be a major byproduct.[1]
-
Cause: The dimerization of the nitrile oxide intermediate can be a competing and sometimes favored pathway.
-
Solution: Carefully control the rate of generation of the nitrile oxide to keep its concentration low. The use of a platinum(IV) catalyst has been reported to promote the desired cycloaddition with nitriles under mild conditions.[2]
-
-
1,3,4-Oxadiazole Isomer:
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles?
A1: The most prevalent methods start from amidoximes and an acylating agent.[7] The acylating agent can be a carboxylic acid (activated in situ), an acyl chloride, an ester, or an anhydride.[2][8] Another classical approach is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[8]
Q2: Should I use a one-pot or a two-step procedure for the synthesis from an amidoxime and a carboxylic acid?
A2: Both approaches have their merits. A two-step procedure involves the isolation of the O-acylamidoxime intermediate before cyclization. This can sometimes lead to higher overall purity but is more time-consuming. One-pot procedures, where the acylation and cyclization occur in the same reaction vessel, are more efficient.[8] Modern methods often favor one-pot syntheses, for example, by using coupling agents like EDC, DCC, or CDI, or by employing superbase media like NaOH/DMSO.[6][8]
Q3: Can microwave irradiation be used to improve the synthesis?
A3: Yes, microwave irradiation has been successfully used to accelerate the synthesis of 1,2,4-oxadiazoles, often leading to shorter reaction times and improved yields, particularly for the cyclodehydration step.[8][9][10]
Q4: How can I purify my 3,5-disubstituted-1,2,4-oxadiazole?
A4: Purification is typically achieved by silica gel column chromatography.[8] After the reaction, a standard aqueous workup is usually performed, followed by extraction with an organic solvent. The crude product obtained after solvent evaporation is then subjected to chromatography.
Data Presentation
Table 1: Comparison of Coupling Reagents and Bases for 1,2,4-Oxadiazole Synthesis
| Coupling Reagent | Base | Typical Yield | Reference |
| EDC | - | Good to Excellent | [6] |
| DCC | - | Good | [6] |
| CDI | - | Good | [6] |
| HATU | DIPEA | Good to Excellent | [11] |
| T3P | - | Good | [2] |
| TBTU | - | Good | [2] |
| - | TBAF | Poor to Excellent | [2] |
| - | NaOH/DMSO | Poor to Excellent | [8] |
Yields are qualitative summaries from the literature. "Excellent" is generally >90%, "Good" is 70-89%, and "Moderate" is 50-69%.[1]
Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride [8]
-
Acylation: To a solution of a substituted amidoxime (1.0 eq) in pyridine at 0 °C, add the substituted acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: One-Pot Synthesis in a Superbase Medium [8]
-
Reaction Setup: To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflows for two-step and one-pot syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for 1,2,4-Oxadiazole Purification
For researchers, scientists, and professionals in drug development, the synthesis of 1,2,4-oxadiazoles is a critical step. However, the purification of these compounds can often be a significant hurdle. This guide provides a comprehensive resource for troubleshooting common issues encountered during the purification of 1,2,4-oxadiazole derivatives, complete with frequently asked questions, detailed experimental protocols, and comparative data to streamline your workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges that may arise during the purification process and offers targeted solutions.
Issue 1: The crude product is an oil or sticky gum, making it difficult to handle.
-
Question: My crude 1,2,4-oxadiazole is not a solid. What should I do?
-
Answer: An oily or gummy consistency often points to the presence of impurities, residual high-boiling solvents (like DMF or DMSO), or byproducts.[1] Several techniques can be employed to solidify the product for easier purification:
-
Trituration: This is often the first method to try. It involves stirring the crude oil or gum with a solvent in which the desired product has poor solubility, while the impurities are soluble.[1] Good solvent choices to start with are hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.[1]
-
Solvent Evaporation with a Co-solvent: To remove residual high-boiling point solvents, dissolve the oily product in a volatile solvent such as dichloromethane (DCM) or ethyl acetate. Add a non-polar co-solvent like toluene and evaporate under reduced pressure. Toluene can form an azeotrope with solvents like DMF or DMSO, aiding in their removal and potentially leaving a solid product.[1]
-
Short Silica Gel Plug: If trituration is unsuccessful, a quick filtration through a short plug of silica gel can remove highly polar impurities. Dissolve the crude product in a minimal amount of a non-polar solvent and pass it through the silica plug.[1]
-
Issue 2: Co-elution of the product with starting materials or byproducts during column chromatography.
-
Question: How can I improve the separation of my 1,2,4-oxadiazole from impurities during column chromatography?
-
Answer: Co-elution is a common challenge that can be addressed by modifying the chromatography conditions:
-
Optimize the Solvent System: A systematic trial of different solvent systems is crucial. For instance, if a hexane/ethyl acetate system is failing, consider trying a dichloromethane/methanol system for more polar compounds.[1]
-
Solvent Additives: The addition of a small amount (0.1-1%) of triethylamine (TEA) can help reduce the tailing of basic compounds on silica gel. Conversely, for acidic compounds, adding a small amount of acetic acid or formic acid can improve separation.[1]
-
Change the Stationary Phase: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina. For highly polar or water-soluble derivatives, reverse-phase silica (C18) with a water/acetonitrile or water/methanol gradient may provide better results.[1]
-
Dry Loading: For compounds that have low solubility in the initial chromatography solvent, dry loading can enhance resolution. This involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[1]
-
Issue 3: Low recovery of the product after recrystallization.
-
Question: I'm losing a significant amount of my 1,2,4-oxadiazole during recrystallization. How can I improve the yield?
-
Answer: Low recovery in recrystallization is often related to the choice and volume of the solvent, as well as the cooling process.
-
Solvent System Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[2] Experiment with small amounts of your product in various solvents to find the best fit.[1]
-
Use of Solvent Pairs: If a single solvent is not suitable, a two-solvent system can be effective. This typically involves a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble. Dissolve the compound in a minimal amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate before slow cooling.[1]
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will lead to more product remaining in the mother liquor upon cooling.[1]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Then, placing the flask in an ice bath can help to maximize the yield of the precipitate.[2]
-
Issue 4: The purified 1,2,4-oxadiazole decomposes over time.
-
Question: My purified product seems to be unstable. What could be the cause and how can I prevent it?
-
Answer: Some 1,2,4-oxadiazole derivatives can be susceptible to rearrangement or degradation, especially under certain conditions. The Boulton-Katritzky rearrangement, for instance, can be triggered by heat, acid, or even moisture in 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain.[3] To mitigate this, ensure that the workup and purification are conducted under neutral and anhydrous conditions, and store the final compound in a dry environment.[3]
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on factors such as the nature of the impurities, the scale of the reaction, and the desired final purity. The table below provides a comparison of common purification techniques for 1,2,4-oxadiazoles.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 50-90% | High resolution, applicable to a wide range of compounds.[1] | Time-consuming, requires large solvent volumes, potential for product loss on the column.[1] |
| Recrystallization | >98% | 40-80% | Can yield highly pure crystalline material, scalable.[1] | Requires a suitable solvent system, not suitable for oils or amorphous solids, potential for significant product loss in the mother liquor.[1] |
| Liquid-Liquid Extraction | Variable | >90% (of crude) | Fast, effective for removing ionic impurities.[1] | Limited separation capability for compounds with similar polarities.[1] |
| Trituration | Variable | >80% (of crude) | Simple, good for initial purification of oils and gums.[1] | May not remove all impurities, and the product can sometimes remain oily.[1] |
| Preparative HPLC | >99% | 30-70% | Excellent separation for difficult mixtures, yields high purity.[1] | Expensive, requires specialized equipment, and is not ideal for large-scale purification. |
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Column Chromatography (Silica Gel)
-
Slurry Preparation: In a beaker, create a slurry by adding silica gel to the initial, least polar eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture).[1][2]
-
Column Packing: Pour the slurry into the chromatography column and gently tap the column to ensure even packing. Allow the solvent to drain until the level is just above the silica bed.[1][2]
-
Sample Loading:
-
Wet Loading: Dissolve the crude 1,2,4-oxadiazole in a minimal amount of the eluent and carefully add it to the top of the silica bed.[1]
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1] This method is recommended for compounds that are less soluble in the eluent.[1]
-
-
Elution: Begin eluting with a low-polarity solvent system and gradually increase the polarity (e.g., from 5% ethyl acetate in hexanes to 10%, then 20%, etc.).[1]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[1][2]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1,2,4-oxadiazole in the minimum amount of a suitable hot solvent or solvent pair.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization of the product.[2]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The dissolved compound should begin to crystallize as the solution cools and its solubility decreases.[2]
-
Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[2]
-
Drying: Dry the purified crystals under a vacuum to remove any remaining solvent.[2]
Protocol 3: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).
-
Aqueous Washes: Transfer the organic solution to a separatory funnel.
-
Acid Wash: To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Drain the aqueous layer.[1]
-
Base Wash: To remove acidic impurities, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate). Drain the aqueous layer.[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove the majority of the water from the organic layer.[1]
-
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and evaporate the solvent from the filtrate under reduced pressure to obtain the purified product.[1]
Visualizations
The following diagrams illustrate key decision-making processes in the purification of 1,2,4-oxadiazoles.
Caption: A general workflow for troubleshooting the initial stages of 1,2,4-oxadiazole purification.
Caption: A decision tree for selecting an appropriate purification method for 1,2,4-oxadiazoles.
References
identification and minimization of byproducts in 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help identify and minimize byproducts, ensuring a higher yield and purity of the final product.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles are a common issue and can stem from several factors. The primary synthetic route involves the acylation of cyclobutanecarboximidamide with a chloroacetylating agent (e.g., chloroacetyl chloride) to form an O-acyl amidoxime intermediate, followed by cyclodehydration.
-
Incomplete Acylation: The initial acylation step may be inefficient. Ensure anhydrous conditions, as moisture can hydrolyze the chloroacetyl chloride. The choice of base is also critical; a non-nucleophilic base like pyridine or triethylamine is recommended to avoid side reactions.[1]
-
Cleavage of the O-Acyl Amidoxime Intermediate: This is a frequent side reaction, particularly if the cyclization step requires harsh conditions or prolonged heating. This cleavage reverts the intermediate back to the amidoxime and chloroacetic acid. To mitigate this, consider a one-pot procedure where the intermediate is generated and cyclized in situ.[2] Milder cyclization conditions, such as using a superbase medium like NaOH/DMSO at room temperature, can also be effective.[2]
-
Suboptimal Reaction Temperature: The thermal cyclodehydration step requires careful temperature control. Insufficient heat will lead to incomplete reaction, while excessive heat can promote decomposition of the product or the intermediate. Refluxing in a suitable high-boiling solvent like toluene is often effective.
Q2: I am observing an impurity with the same mass as my desired product in the mass spectrum. What could it be?
A2: An impurity with the same mass could be an isomer of the desired 1,2,4-oxadiazole. The most likely isomer is the corresponding 1,3,4-oxadiazole. The formation of 1,3,4-oxadiazoles can sometimes occur under certain reaction conditions. Careful analysis of NMR spectra is crucial to distinguish between these isomers based on the distinct chemical shifts of the ring carbons and protons.
Another possibility, though less common in this specific synthesis, is the Boulton-Katritzky rearrangement, a thermal or acid-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles to other heterocycles.[3]
Q3: My final product is contaminated with a high molecular weight impurity. What is its likely identity?
A3: A high molecular weight impurity could result from the dimerization or polymerization of starting materials or intermediates. Chloroacetyl chloride, being bifunctional, can potentially undergo self-condensation or react with multiple molecules of the amidoxime. To minimize this, use a slow addition of chloroacetyl chloride to the reaction mixture containing the cyclobutanecarboximidamide and a non-nucleophilic base. This ensures a low concentration of the acylating agent, favoring the desired 1:1 reaction.
Q4: How can I identify the byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended for byproduct identification:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water is effective for separating the target compound from its impurities.[4][5] A Diode Array Detector (DAD) can provide UV spectra of each peak, aiding in preliminary identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile byproducts. The fragmentation patterns in the mass spectra can help elucidate the structures of unknown impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the final product and identification of major impurities. Specific chemical shifts for the chloromethyl group and the cyclobutyl moiety can confirm the desired structure. For instance, in similar 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles, the chloromethyl protons typically appear as a singlet in the 1H NMR spectrum.[5]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, which can be used to determine the elemental composition of the main product and its byproducts.[7][8]
Q5: What are the best practices for minimizing byproduct formation in this synthesis?
A5: To minimize byproducts, consider the following:
-
Strict Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of chloroacetyl chloride and the O-acyl amidoxime intermediate.
-
Controlled Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of cyclobutanecarboximidamide and base at a low temperature (e.g., 0 °C) to control the initial acylation and prevent side reactions.[9]
-
Optimal Base Selection: Use a non-nucleophilic base such as pyridine or triethylamine to scavenge the HCl produced during acylation without competing with the amidoxime.[1]
-
One-Pot Synthesis: Performing the acylation and cyclization in a single step without isolating the O-acyl amidoxime intermediate can reduce the chances of its decomposition.[2]
-
Temperature and Reaction Time Optimization: Carefully monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and temperature for the cyclization step, avoiding prolonged exposure to high heat.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 3,5-disubstituted 1,2,4-oxadiazoles
| Entry | Acylating Agent | Base/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Carboxylic Acid Esters | NaOH/DMSO | DMSO | Room Temp | 4-24 | 11-90 | [2] |
| 2 | Acyl Chlorides | K2CO3 | Toluene | Reflux | ~2 | 70-79 | [4] |
| 3 | Carboxylic Acids | T3P | TEA | - | 0.5-6 | 87-97 | [4] |
| 4 | Acyl Chlorides | Pyridine | Pyridine | Reflux | - | - | [1] |
| 5 | Carboxylic Acids | NH4F/Al2O3 | Solvent-free | MWI | ~0.17 | 40-90 | [4] |
Note: Yields are for general 3,5-disubstituted 1,2,4-oxadiazoles and may vary for the specific target molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the reaction of an amidoxime with an acyl chloride.
Materials:
-
Cyclobutanecarboximidamide
-
Chloroacetyl chloride[10]
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of cyclobutanecarboximidamide (1.0 eq) in anhydrous pyridine at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: HPLC Method for Purity Assessment
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% phosphoric acid in water (B).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for the compound (e.g., start with 235 nm).[4][5]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the synthesized compound in acetonitrile or methanol.
-
Prepare a series of standards and the sample solution by diluting the stock solution with the mobile phase.
-
Set up the HPLC system with the specified conditions.
-
Inject the standards and the sample to determine the retention time and peak area of the main product and any byproducts.
-
Calculate the purity of the sample based on the relative peak areas.
Protocol 3: GC-MS Method for Byproduct Identification
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column for separating heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.
-
Injector and Detector Temperature: Typically set around 250°C.
-
MS Ionization: Electron Impact (EI) at 70 eV.
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated peak.
-
Identify the main product and byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
Technical Support Center: 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent, followed by cyclodehydration.[1][2] For the synthesis of this compound, this involves the reaction of cyclobutyl amidoxime with chloroacetyl chloride.[3]
Q2: How is the cyclobutyl amidoxime precursor synthesized?
A2: Cyclobutyl amidoxime is typically prepared from cyclobutanecarbonitrile. The nitrile is reacted with hydroxylamine, often in the presence of a base like sodium carbonate, in a suitable solvent such as ethanol. This reaction converts the nitrile group into an amidoxime functionality.[4][5]
Q3: What are the key steps in the reaction between cyclobutyl amidoxime and chloroacetyl chloride?
A3: The synthesis involves two main stages:
-
O-acylation: The cyclobutyl amidoxime reacts with chloroacetyl chloride to form an O-acyl amidoxime intermediate. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[1]
-
Cyclodehydration: The O-acyl amidoxime intermediate then undergoes intramolecular cyclization to form the 1,2,4-oxadiazole ring. This step can be promoted by heating or by using a suitable catalyst.[6] In some procedures, these two steps can be performed in a one-pot synthesis.[7]
Q4: What are common side reactions and byproducts in this synthesis?
A4: Potential side reactions include the formation of dimers from the chloroacetyl chloride, incomplete cyclization leading to the persistence of the O-acyl amidoxime intermediate, and potential side reactions involving the chloromethyl group. In syntheses involving nitrile oxides, dimerization to form furoxans can be a significant issue, though this is less common in the amidoxime route.
Q5: How can the purity of the final product be improved?
A5: Purification is typically achieved through standard laboratory techniques. After the reaction, a common work-up involves quenching the reaction with water or an aqueous solution, followed by extraction with an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[8]
Troubleshooting Guides
Low or No Yield
| Potential Cause | Suggested Solution |
| Incomplete conversion of cyclobutanecarbonitrile to cyclobutyl amidoxime. | Ensure the reaction of the nitrile with hydroxylamine goes to completion. Monitor the reaction by TLC or LC-MS. Consider extending the reaction time or using a slight excess of hydroxylamine. |
| Decomposition of chloroacetyl chloride. | Use freshly opened or distilled chloroacetyl chloride as it is sensitive to moisture. |
| Suboptimal reaction temperature for cyclodehydration. | If the O-acyl amidoxime intermediate is isolated or formed in situ, ensure adequate heating to promote cyclization. Temperatures can range from refluxing in a solvent like toluene or xylene to microwave-assisted heating for shorter reaction times.[2] |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of cyclobutyl amidoxime and chloroacetyl chloride. A slight excess of the acylating agent may be beneficial, but a large excess can lead to side reactions. |
| Inappropriate base or solvent. | The choice of base and solvent is critical. For the acylation step, a non-nucleophilic base like triethylamine or pyridine is commonly used. For one-pot procedures, systems like NaOH in DMSO have been shown to be effective.[1][7] |
Product Purity Issues
| Potential Impurity | Identification Method | Suggested Solution |
| Unreacted cyclobutyl amidoxime | TLC, LC-MS, 1H NMR (presence of -NH2 and -OH protons) | Optimize the stoichiometry with a slight excess of chloroacetyl chloride. During work-up, an acidic wash can help remove the basic amidoxime. |
| O-acyl amidoxime intermediate | TLC, LC-MS, 1H NMR (presence of characteristic intermediate peaks) | Increase the reaction temperature or time for the cyclodehydration step. Consider adding a dehydration agent or catalyst. |
| Polymeric or dimeric byproducts | 1H NMR (complex multiplets), Mass Spectrometry | Use a more dilute reaction mixture to disfavor intermolecular reactions. Optimize the rate of addition of chloroacetyl chloride. |
| Solvent and reagent residues | 1H NMR (characteristic solvent peaks) | Ensure the final product is thoroughly dried under vacuum. Recrystallization or column chromatography can effectively remove residual solvents and reagents. |
Experimental Protocols
Synthesis of Cyclobutyl Amidoxime
A solution of hydroxylamine hydrochloride in water is added to a solution of cyclobutanecarbonitrile in ethanol. An aqueous solution of sodium carbonate is then added, and the mixture is refluxed for several hours. After cooling, the solvent is removed, and the resulting residue is taken up in an organic solvent and washed to obtain the cyclobutyl amidoxime.
Synthesis of this compound
To a solution of cyclobutyl amidoxime in a suitable solvent such as pyridine or THF, chloroacetyl chloride is added dropwise at a low temperature (e.g., 0 °C).[9][10] The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete cyclization. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.
Note: The following table provides representative reaction conditions based on analogous syntheses of 3,5-disubstituted-1,2,4-oxadiazoles.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Pyridine | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Base | Pyridine (as solvent) | Triethylamine (TEA) | Sodium Hydride (NaH) |
| Temperature | 0 °C to Reflux | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 4-8 hours | 2-6 hours | 2-4 hours |
| Typical Yield | 60-80% | 70-85% | 65-80% |
| Purification | Recrystallization | Column Chromatography | Column Chromatography |
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A logical guide for troubleshooting low reaction yields.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Reaction of Amidoximes with Chloroacetyl Chloride (1992) | Hikmet Agirbag | 19 Citations [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. sphinxsai.com [sphinxsai.com]
Technical Support Center: Overcoming Resistance to 1,2,4-Oxadiazole-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole-based compounds. It addresses common challenges related to the emergence of resistance during in vitro and in vivo experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve potential resistance-related issues in your experiments.
Problem 1: Decreased or complete loss of compound efficacy in cell-based assays.
Possible Cause 1: Target Protein Modification
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Question: My 1,2,4-oxadiazole compound, which was previously effective, is no longer showing activity against my cancer cell line. Could the target protein have changed?
-
Answer: Yes, a common mechanism of acquired resistance is the alteration of the drug's target protein. This can occur through genetic mutations that change the binding site's conformation, reducing the compound's affinity. It is also possible that the expression level of the target protein has been down-regulated.
Troubleshooting Steps:
-
Sequence the target protein's gene: Isolate DNA from both the resistant and the original sensitive cells. Perform Sanger or next-generation sequencing to identify any mutations in the coding region of the target gene in the resistant cell line.
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Analyze protein expression levels: Use Western blotting or quantitative mass spectrometry to compare the expression levels of the target protein in sensitive versus resistant cells. A significant decrease in protein levels in the resistant cells could explain the loss of efficacy.
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Perform binding assays: If a purified form of the target protein is available, conduct in vitro binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) with both the wild-type and any identified mutant proteins to quantify changes in binding affinity.
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Possible Cause 2: Increased Drug Efflux
-
Question: I'm observing a decrease in the intracellular concentration of my 1,2,4-oxadiazole compound in my cell line over time. Could the cells be pumping it out?
-
Answer: Yes, increased drug efflux is a well-established mechanism of multidrug resistance (MDR).[1][2] Cells can overexpress ATP-binding cassette (ABC) transporters or other efflux pumps that actively remove the compound from the cytoplasm, preventing it from reaching its target.[1][2]
Troubleshooting Steps:
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Use an efflux pump inhibitor: Co-incubate your resistant cells with your 1,2,4-oxadiazole compound and a known broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A. If the efficacy of your compound is restored, it strongly suggests the involvement of efflux pumps.
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Measure intracellular drug accumulation: Use a fluorescently labeled version of your compound or a validated LC-MS/MS method to quantify the intracellular accumulation of the drug in sensitive and resistant cells, both in the presence and absence of an efflux pump inhibitor. A lower accumulation in resistant cells that is reversed by the inhibitor points to efflux as the resistance mechanism.
-
Profile efflux pump expression: Perform qRT-PCR or use a microarray to analyze the expression levels of known efflux pump genes (e.g., ABCB1/MDR1, ABCG2) in your sensitive and resistant cell lines.[3]
-
Possible Cause 3: Metabolic Inactivation
-
Question: My compound seems to be losing its activity, but I don't see any target mutations or evidence of efflux. Could the cells be metabolizing it?
-
Answer: It is possible that the resistant cells have up-regulated metabolic enzymes, such as cytochrome P450s, that can modify and inactivate your 1,2,4-oxadiazole compound. The 1,2,4-oxadiazole ring itself is generally considered metabolically stable and can be used as a bioisostere for more labile ester and amide groups.[4] However, modifications to other parts of the molecule can still occur.
Troubleshooting Steps:
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Analyze compound metabolism: Incubate your compound with liver microsomes or cell lysates from both sensitive and resistant cells. Use LC-MS/MS to identify and quantify any potential metabolites.
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Inhibit metabolic enzymes: Treat the resistant cells with broad-spectrum inhibitors of metabolic enzymes (e.g., a P450 inhibitor like ketoconazole) in combination with your 1,2,4-oxadiazole compound to see if its activity can be restored.
-
Problem 2: Inconsistent results in anti-parasitic or anti-bacterial assays.
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Question: I am screening a library of 1,2,4-oxadiazole derivatives against a panel of Plasmodium falciparum strains and see significant variability in IC50 values. Why might this be happening?
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Answer: Different parasite or bacterial strains can have pre-existing resistance mechanisms.[5] For example, in P. falciparum, variations in genes like pfcrt and pfmdr1 can confer resistance to a wide range of antimalarials. Similarly, bacterial strains may have different expression levels of efflux pumps or possess specific inactivating enzymes.[5]
Troubleshooting Steps:
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Characterize your strains: Ensure you have a well-characterized panel of strains with known resistance markers.
-
Perform cross-resistance studies: Test your compounds against strains with known resistance to other drugs to identify potential cross-resistance patterns.[5]
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Select for resistance in vitro: To prospectively identify potential resistance mechanisms, you can culture the sensitive strain in the presence of sub-lethal concentrations of your compound over an extended period to select for resistant mutants. Subsequent whole-genome sequencing of these resistant parasites can reveal the genetic basis of resistance.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common mechanisms of resistance to 1,2,4-oxadiazole-based compounds?
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A1: The most frequently observed resistance mechanisms are:
-
-
Q2: How can I proactively design 1,2,4-oxadiazole compounds to avoid resistance?
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A2: While completely avoiding resistance is challenging, you can employ several strategies:
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Develop compounds with novel mechanisms of action: This reduces the likelihood of pre-existing resistance in target populations.
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Design compounds that are poor substrates for known efflux pumps. This can be guided by computational modeling and in vitro screening.
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Create compounds that bind to highly conserved regions of the target protein, where resistance-conferring mutations are less likely to be tolerated.
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Develop combination therapies: Combining a 1,2,4-oxadiazole compound with an agent that targets a different pathway or inhibits a known resistance mechanism (like an efflux pump inhibitor) can be highly effective.[6]
-
-
-
Q3: Are there any known liabilities of the 1,2,4-oxadiazole ring itself that can contribute to resistance?
-
A3: The 1,2,4-oxadiazole ring is generally considered to be metabolically stable and resistant to hydrolysis, which is one of its advantages in drug design.[4] However, the overall structure of the molecule determines its susceptibility to resistance mechanisms.
-
-
Q4: Where can I find more information on the synthesis of novel 1,2,4-oxadiazole derivatives?
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A4: The synthesis of 1,2,4-oxadiazoles is well-documented. Common methods include the cyclization of amidoximes with acyl chlorides or carboxylic acids, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[7] Microwave-assisted synthesis can often improve yields and reduce reaction times.[7]
-
Quantitative Data Summary
Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| ND-421 | MRSA | Penicillin-binding protein 2a inhibitor | 1-2 (MIC) | [8] |
| Compound 3 | LXFA 629 (Lung Cancer) | Not Specified | 0.003 | [7] |
| Compound 3 | MAXF 401 (Breast Cancer) | Not Specified | 0.003 | [7] |
| Compound 8 | WiDr (Colon Cancer) | Not Specified | 4.5 (GI50) | [8] |
| Compound 13a | A375 (Melanoma) | Not Specified | 1.47 | [7] |
| Compound 13b | MCF-7 (Breast Cancer) | Not Specified | 0.11 | [7] |
| Compound 14a-d | MCF-7, A549, A375 | Not Specified | 0.12 - 2.78 | [7] |
| Compound 17a | MCF-7 (Breast Cancer) | Not Specified | 0.65 | [7] |
| Compound 23 | Drug-resistant CML | Tubulin binding | 5.5 - 13.2 | [1] |
| ZINC15675948 | CCRF-CEM (Leukemia) | c-MYC inhibitor | Nanomolar range | [9] |
Table 2: Antimalarial Activity of 1,2,4-Oxadiazole Compounds against P. falciparum
| Compound ID | Strain | Relative IC50 vs. NF54 | Reference |
| Compound 1 | K1 | ~10-fold increase | [5] |
| Compound 2 | K1 | ~5-fold increase | [5] |
| Compound 3 | K1 | ~2-fold increase | [5] |
Experimental Protocols
Protocol 1: Efflux Pump Inhibition Assay using a Fluorescent Substrate
Objective: To determine if increased efflux pump activity is responsible for resistance to a 1,2,4-oxadiazole compound.
Materials:
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Sensitive and suspected resistant cell lines
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Your 1,2,4-oxadiazole compound
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A known fluorescent efflux pump substrate (e.g., Rhodamine 123 or Calcein-AM)
-
A known efflux pump inhibitor (e.g., verapamil)
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Phosphate-buffered saline (PBS)
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Cell culture medium
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Fluorometer or fluorescence microscope
Procedure:
-
Seed both sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with your 1,2,4-oxadiazole compound and/or the efflux pump inhibitor for 1 hour at 37°C. Include wells with no treatment as a control.
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Add the fluorescent substrate to all wells at a final concentration of 1 µM.
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Incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Measure the intracellular fluorescence using a fluorometer or capture images using a fluorescence microscope.
Interpretation of Results:
-
If resistant cells show significantly lower fluorescence compared to sensitive cells, and this difference is reduced or eliminated by the efflux pump inhibitor, it indicates that increased efflux is a likely resistance mechanism.
Visualizations
Caption: Overview of primary resistance mechanisms to 1,2,4-oxadiazole compounds.
Caption: A logical workflow for troubleshooting resistance to 1,2,4-oxadiazole compounds.
Caption: Altered signaling as a mechanism of resistance to an EGFR-targeting 1,2,4-oxadiazole.
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Complex Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with complex biological matrices.
Troubleshooting Guides
Guide 1: Sample Preparation Issues
Q1: My protein precipitation is inefficient, leading to low analyte recovery or sample cloudiness. What should I do?
A1: Inefficient protein precipitation can stem from several factors related to the properties of your protein and the precipitation conditions. Key factors influencing protein precipitation include pH, temperature, ionic strength, and the concentrations of both the protein and the precipitating agent.
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Optimize pH and Ionic Strength: Ensure the pH of your solution is near the isoelectric point (pI) of your target protein, as solubility is minimal at this point. Adjusting the salt concentration can also help; low salt concentrations can increase solubility ("salting in"), while high concentrations can decrease it ("salting out").
-
Precipitant Concentration: The concentration of the precipitant (e.g., ammonium sulfate, organic solvents) is critical. Too low a concentration may result in incomplete precipitation, while an excessively high concentration can lead to the co-precipitation of unwanted proteins.
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Temperature Control: Low temperatures (e.g., 4°C) are generally recommended to maintain protein stability during the process.[1]
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Incubation Time: Ensure an adequate incubation period to allow for complete precipitation.
-
Consider Alternatives: If issues persist, consider alternative sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.[2][3]
Q2: I'm experiencing low and inconsistent analyte recovery with Solid-Phase Extraction (SPE). How can I troubleshoot this?
A2: Low and variable recovery in SPE can be caused by issues at multiple stages of the process, from conditioning to elution.[4][5]
-
Improper Conditioning: Ensure the SPE column is properly conditioned with the recommended solvents to activate the sorbent. Insufficient conditioning can lead to poor analyte binding.[4]
-
Sample Loading Flow Rate: A flow rate that is too high during sample loading can prevent quantitative binding of the analyte to the sorbent.[4] Decrease the flow rate to allow for sufficient interaction time.[6]
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Solvent Mismatch: The solvent composition of your sample may be too strong, preventing the analyte from binding to the SPE sorbent. Consider diluting your sample with a weaker solvent.[4]
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Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[6] You may need to increase the organic strength or modify the pH of the elution solvent.[6][7]
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Drying Issues: If the cartridge bed dries out before sample loading, it can lead to inconsistent results. Ensure the sorbent bed remains wetted throughout the process.[6]
Q3: After sample preparation, especially protein precipitation, I see significant lipid-based interference in my LC-MS analysis. How can I remove lipids?
A3: Lipids are a common source of matrix effects in biological samples like plasma.[8] While protein precipitation removes most proteins, many phospholipids can remain in the supernatant.[3]
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Liquid-Liquid Extraction (LLE): A simple LLE with a nonpolar solvent like isohexane after acetonitrile protein precipitation can effectively remove a significant portion of lipids.[9]
-
Dispersive SPE (dSPE): Specialized dSPE sorbents, such as Enhanced Matrix Removal—Lipid (EMR—Lipid), can be used after protein precipitation to remove a high percentage of endogenous lipids.[8]
-
Solid-Phase Extraction (SPE): Using a polymeric or mixed-mode SPE sorbent can help in isolating analytes from lipids through a combination of hydrophobic and ion-exchange interactions.[8]
Guide 2: LC-MS Analysis Issues
Q1: I am observing significant ion suppression in my LC-MS/MS analysis. What is the likely cause and how can I mitigate it?
A1: Ion suppression is a common matrix effect where co-eluting compounds from the biological matrix interfere with the ionization of the target analyte, leading to a reduced signal.[3][10] In plasma and serum, phospholipids are a primary cause of this phenomenon.[3][11]
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Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than protein precipitation.[12][13]
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Optimize Chromatography: Adjust your chromatographic method to separate the analyte from the interfering matrix components. This can involve changing the analytical column, mobile phase composition, or the gradient profile.[3]
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and is affected by matrix effects in a similar way, thus compensating for variations in ionization efficiency.[12]
-
Dilute the Sample: Diluting the sample can reduce the concentration of both the analyte and the interfering matrix components. This is a viable option if the analyte concentration is high enough to remain detectable after dilution.[11]
Q2: My chromatographic peaks are showing poor shape (tailing, fronting, or splitting). What are the common causes and solutions?
A2: Poor peak shape can compromise the accuracy and resolution of your analysis.[3]
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Peak Tailing: This is often caused by secondary interactions between basic analytes and residual silanol groups on silica-based columns.[3][14] Using a buffered mobile phase to control the pH or using an end-capped column can help mitigate this.[3] Column contamination can also be a cause, which may require flushing or replacing the column.[15]
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Peak Fronting: This can be a result of column overload, where too much sample is injected, saturating the stationary phase.[15] Reducing the injection volume or sample concentration can resolve this issue.[15] An inappropriate sample solvent that is much stronger than the mobile phase can also cause fronting.[15]
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Split Peaks: A partially blocked column inlet frit or a void at the head of the column can cause split peaks.[15][16] Reverse-flushing the column might dislodge particulates from the frit, but a column with a void will need to be replaced.[15]
Q3: I am seeing high background noise in my LC-MS chromatograms. What are the potential sources and solutions?
A3: High background noise can obscure low-abundance compounds and affect the sensitivity of your assay.[2]
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System Contamination: The LC system, including tubing, the injector, and the MS ion source, can become contaminated over time. Regular cleaning and maintenance are crucial.[3][17]
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Solvent and Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and reagents. A blank injection of your mobile phase can help assess its contribution to the background noise.[18]
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Carryover: Residual analyte from a previous injection can appear as a ghost peak or contribute to the baseline noise. Optimizing the needle wash procedure can help minimize carryover.[3]
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Leaks: Air leaks in the LC or MS system can introduce atmospheric components, leading to a high background.[18]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how do I evaluate it?
A1: A matrix effect is the alteration of an analyte's response due to interfering components in the sample matrix.[19] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[12] A common method to evaluate matrix effects is the post-extraction addition experiment. In this experiment, you compare the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. A significant difference between the two indicates the presence of a matrix effect.[12]
Q2: How do stable isotope-labeled internal standards (SIL-IS) help mitigate matrix effects?
A2: A SIL-IS is considered the gold standard for compensating for matrix effects.[12] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[12][20]
Q3: When should I choose Solid-Phase Extraction (SPE) over simple Protein Precipitation (PPT)?
A3: While PPT is fast and simple, it may not provide a sufficiently clean sample for sensitive assays, often leaving behind phospholipids that cause ion suppression.[3] SPE is a more selective technique that can provide a more thorough cleanup by removing a wider range of interferences.[3] For assays requiring high sensitivity and for complex matrices, SPE is often the more suitable choice.[3]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction
| Technique | Analyte Recovery | Matrix Effect Reduction | Throughput | Cost | Key Considerations |
| Protein Precipitation (PPT) | Moderate to High | Low to Moderate | High | Low | Simple and fast, but may not remove all interferences like phospholipids.[3] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate | Low to Moderate | Good for removing lipids, but can be labor-intensive and use large solvent volumes.[2][13] |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | High | Highly selective and provides clean extracts, but requires method development.[2][13] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression/Enhancement
Objective: To identify regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.
Methodology:
-
Setup: Infuse a standard solution of the analyte at a constant flow rate into the LC eluent stream post-column using a T-fitting.[12]
-
Establish Baseline: Allow the infused analyte to produce a stable signal in the mass spectrometer. This stable signal represents 100% response.[12]
-
Inject Blank Matrix: Inject an extracted blank matrix sample (a sample prepared without the analyte) onto the LC column.[12]
-
Monitor Signal: Observe the signal of the infused analyte. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a rise indicates ion enhancement.[12]
Protocol 2: Protein Precipitation with Acetonitrile
Objective: To remove the majority of proteins from a plasma or serum sample.
Methodology:
-
Sample Aliquot: Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.[8]
-
Add Acetonitrile: Add a volume of cold acetonitrile, typically in a 3:1 or 4:1 ratio to the sample volume (e.g., 300 µL or 400 µL).
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[8]
-
Centrifuge: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[8]
-
Collect Supernatant: Carefully collect the supernatant, which contains the analyte, for further analysis or cleanup steps.
Visualizations
Caption: A typical experimental workflow for bioanalysis.
Caption: Troubleshooting workflow for matrix effects.
Caption: Troubleshooting low recovery in Solid-Phase Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. hawach.com [hawach.com]
- 6. welch-us.com [welch-us.com]
- 7. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Chemical Exposomics in Human Plasma by Lipid Removal and Large-Volume Injection Gas Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. waters.com [waters.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. zefsci.com [zefsci.com]
- 18. benchchem.com [benchchem.com]
- 19. criver.com [criver.com]
- 20. benchchem.com [benchchem.com]
strategies to enhance the stability of 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
Technical Support Center: 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of the 1,2,4-oxadiazole ring in my compound?
A1: The 1,2,4-oxadiazole ring is susceptible to degradation under both acidic and basic conditions, with optimal stability observed in a pH range of 3-5.[1][2][3][4] Key factors influencing its stability include pH, temperature, light exposure, and the presence of nucleophiles or proton donors in the solvent system.[1][4] While generally considered to have good thermal and chemical resistance, extreme conditions can lead to decomposition.[5][6]
Q2: My compound appears to be degrading in an aqueous solution. What is the likely degradation pathway?
A2: Aqueous solutions, particularly at pH values outside the 3-5 range, can promote the hydrolytic cleavage of the 1,2,4-oxadiazole ring.[1][3]
-
Under acidic conditions (pH < 3): The N-4 nitrogen of the oxadiazole ring can become protonated. This activates the ring for a nucleophilic attack, leading to ring opening and the formation of a nitrile derivative.[1][2][3]
-
Under basic conditions (pH > 5): Nucleophilic attack can occur on a ring carbon, generating an anionic intermediate. In the presence of a proton donor like water, this intermediate is protonated, facilitating ring opening.[1][2][3][4]
Q3: I have observed discoloration and potential polymerization of my compound during storage. What could be the cause?
A3: The chloromethyl group at the 5-position is a likely source of instability. Similar to other chloromethyl-substituted heterocycles, this compound can undergo elimination of hydrogen chloride (HCl).[7] This process can be autocatalytic, as the generated HCl can further promote degradation. The reactive intermediate formed after HCl elimination can then lead to polymerization, which is often observed as discoloration or solidification of the material.[7]
Q4: Can exposure to light affect the stability of my compound?
A4: Yes, some 1,2,4-oxadiazole derivatives have been shown to be sensitive to light, particularly UV light.[8] Photochemical reactions can include ring isomerization to a 1,3,4-oxadiazole or cleavage of the ring to form open-chain products, especially in the presence of a nucleophilic solvent.[8][9] It is advisable to protect solutions and solid samples of this compound from light.
Q5: Are there any recommended storage conditions to maximize the long-term stability of this compound?
A5: To maximize long-term stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[7] Given the reactivity of the chloromethyl group, the addition of a non-nucleophilic acid scavenger, such as dicyclohexylamine (at approximately 2% by weight), can be an effective strategy to neutralize any HCl that may form and prevent further degradation.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a sample in aqueous buffer. | pH-induced hydrolytic degradation of the 1,2,4-oxadiazole ring. | Adjust the pH of your aqueous solution to be within the optimal stability range of 3-5.[1][2][3] If the experimental conditions require a different pH, minimize the time the compound is in solution and consider running the experiment at a lower temperature. |
| The compound has darkened in color and become viscous or solid upon storage. | Polymerization initiated by the elimination of HCl from the chloromethyl group. | For future storage, add a stabilizer such as a non-nucleophilic amine (e.g., dicyclohexylamine) to the solid compound.[7] Store in a tightly sealed container under an inert atmosphere in a freezer. If the degradation is not severe, purification via vacuum distillation after adding a stabilizer may be possible.[7] |
| Inconsistent results from experiments conducted under ambient light. | Photodegradation of the 1,2,4-oxadiazole ring. | Protect all samples and solutions from light by using amber vials or wrapping containers in aluminum foil.[8] Conduct experiments under low-light conditions whenever possible. |
| Loss of compound in a protic organic solvent (e.g., methanol, ethanol). | Solvent-mediated degradation. The solvent can act as a nucleophile or proton donor, facilitating ring opening. | If possible, switch to a dry, aprotic solvent such as acetonitrile.[1][4] Studies have shown that 1,2,4-oxadiazoles are more stable in the absence of proton donors.[1][4] |
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify the degradation pathways and establish a stability-indicating analytical method for this compound.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV/DAD or HPLC-MS system
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Prepare a 100 µg/mL solution in acetonitrile for analysis.
-
Photolytic Degradation: Expose a 100 µg/mL solution in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).
-
Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.
5. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using LC-MS/MS if available.
-
Summarize the results in a table to compare the stability under different stress conditions.
Summary of Forced Degradation Data (Hypothetical)
| Stress Condition | Incubation Time (hrs) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 15.2% | 2 |
| 0.1 M NaOH | 8 | 25 | 45.8% | 3 |
| 3% H₂O₂ | 24 | 25 | 8.5% | 1 |
| Thermal (Solid) | 48 | 80 | 5.1% | 1 |
| Photolytic | - | 25 | 12.3% | 2 |
Visualizations
Caption: pH-dependent degradation pathways of the 1,2,4-oxadiazole ring.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. soc.chim.it [soc.chim.it]
Validation & Comparative
Comparative Analysis of the Nematicidal Activity of 5-(Chloromethyl)-1,2,4-Oxadiazole Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: No specific biological activity data has been identified in the public domain for 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole. This guide provides a comparative analysis of its closest structural analogs, focusing on their documented nematicidal properties.
The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry and agrochemical research, with derivatives exhibiting a wide range of biological activities, including nematicidal effects.[1] This guide focuses on the comparative nematicidal activity of 5-(chloromethyl)-3-(substituted aryl)-1,2,4-oxadiazoles, which are close structural analogs of this compound. The data presented is derived from a key study aimed at the discovery of new nematicides.
Quantitative Nematicidal Activity
The following table summarizes the in vitro nematicidal activity (LC50 in µg/mL) of several 5-(chloromethyl)-3-(substituted aryl)-1,2,4-oxadiazole derivatives against the pine wood nematode (Bursaphelenchus xylophilus). These compounds represent a range of substitutions on the phenyl ring at the 3-position of the oxadiazole core.
| Compound ID | 3-Position Substituent | LC50 (µg/mL) against B. xylophilus |
| A1 | 4-Fluorophenyl | 2.4 |
| A2 | 4-Chlorophenyl | 2.8 |
| A3 | 4-Bromophenyl | 3.3 |
| B1 | 4-Methylphenyl | 2.6 |
| A15 | 2-Methylphenyl | 31.9 |
| A12 | 2,4-Difluorophenyl | 8.2 |
| A26 | 2,4,5-Trichlorophenyl | 133.4 |
| Tioxazafen | Phenyl (at 3-position) and Thiophen-2-yl (at 5-position) | >300 |
| Avermectin | - | 335.5 |
| Fosthiazate | - | 436.9 |
Data sourced from "Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides".[1]
Key Observations:
-
Compounds with a single substituent at the 4-position of the phenyl ring (A1, A2, A3, B1) demonstrated the highest nematicidal activity.[1]
-
The introduction of a chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring appears to be crucial for the observed nematicidal activity when compared to the commercial nematicide tioxazafen, which lacks this feature and shows significantly lower activity in this assay.[1]
-
Increasing the steric bulk with multiple substitutions on the phenyl ring, as seen in A12 and A26, generally leads to a decrease in nematicidal activity.[1]
Experimental Protocols
General Synthesis of 5-(Chloromethyl)-3-(substituted aryl)-1,2,4-oxadiazoles:
The synthesis of the evaluated compounds generally follows a two-step procedure. First, an appropriate substituted benzonitrile is reacted with hydroxylamine to form the corresponding amidoxime intermediate. Subsequently, the amidoxime is acylated with chloroacetyl chloride, followed by a cyclization reaction to yield the final 5-(chloromethyl)-3-(substituted aryl)-1,2,4-oxadiazole.
In Vitro Nematicidal Assay against Bursaphelenchus xylophilus
The nematicidal activity of the test compounds was evaluated using a direct contact method in 24-well plates.
-
Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Nematode Culture: B. xylophilus was cultured on a lawn of Botrytis cinerea grown on potato dextrose agar (PDA) plates at 25°C.
-
Assay Procedure:
-
A suspension of B. xylophilus was prepared by washing the culture plates with sterile water.
-
Approximately 100 nematodes were added to each well of a 24-well plate.
-
The test compounds were added to the wells to achieve the desired final concentrations.
-
The plates were incubated at 25°C for 48 hours.
-
-
Data Analysis: After the incubation period, the number of dead nematodes was counted under a microscope. The corrected mortality rate was calculated using Abbott's formula. The LC50 values were then determined using probit analysis.[1]
Visualizations
Caption: General workflow for the synthesis and nematicidal evaluation of 5-(chloromethyl)-3-(substituted aryl)-1,2,4-oxadiazoles.
Caption: Experimental workflow for the in vitro nematicidal assay.
References
comparative analysis of 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole with other nematicides
In the ongoing effort to manage plant-parasitic nematodes, a significant threat to global agriculture, researchers and drug development professionals continually seek novel and effective nematicidal agents. This guide provides a comparative analysis of a representative 1,2,4-oxadiazole nematicide, tioxazafen, with other major classes of chemical nematicides: succinate dehydrogenase inhibitors (SDHIs), avermectins, and organophosphates. The comparison focuses on their efficacy, mode of action, and the experimental protocols used for their evaluation. While the specific compound 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole is not extensively documented as a commercial nematicide, tioxazafen serves as a key example from the 1,2,4-oxadiazole chemical class.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of tioxazafen and other selected nematicides against the root-knot nematode, Meloidogyne incognita, a globally significant agricultural pest. The data is presented as the concentration required to inhibit or cause mortality in 50% of the test population (EC50 or LC50).
| Nematicide Class | Active Ingredient | Target Species | Efficacy Metric (24-hr) | Efficacy Value (µg/mL) | Reference(s) |
| 1,2,4-Oxadiazole | Tioxazafen | Meloidogyne incognita | EC50 | 47.15 | [1] |
| SDHI | Fluopyram | Meloidogyne incognita | EC50 | 1.2 | [1] |
| Avermectin | Abamectin | Meloidogyne incognita | EC50 | 0.42 | [1] |
| Organophosphate | Fosthiazate | Meloidogyne incognita | LC50 | 0.024* | [2] |
Note: The efficacy of Fosthiazate can be significantly lower in populations with reduced sensitivity. For instance, a population with a history of exposure showed an LC50 of 5.4 µg/mL.[2]
Modes of Action and Signaling Pathways
The selected nematicides exhibit distinct modes of action, targeting different essential biological pathways in nematodes.
Tioxazafen: Ribosomal Activity Disruption
Tioxazafen represents a unique mode of action among nematicides by disrupting ribosomal activity.[1][3][4] This interference with protein synthesis is crucial for the nematode's survival, leading to mortality.
Fluopyram: Succinate Dehydrogenase Inhibition
Fluopyram is a succinate dehydrogenase inhibitor (SDHI). It targets complex II of the mitochondrial respiratory chain, blocking cellular respiration and energy production, which ultimately leads to paralysis and death.[5][6][7][8]
Abamectin: Glutamate-Gated Chloride Channel Modulation
Abamectin, an avermectin, acts on the nervous system of nematodes by targeting glutamate-gated chloride channels (GluCls).[9] This leads to an influx of chloride ions, causing hyperpolarization of nerve and muscle cells, resulting in paralysis and death.[9][10][11]
Fosthiazate: Acetylcholinesterase Inhibition
Fosthiazate is an organophosphate that inhibits the enzyme acetylcholinesterase (AChE).[12][13][14] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death.[12]
Experimental Protocols
The following is a generalized protocol for an in vitro nematicidal bioassay, based on methodologies commonly cited in the literature. This protocol can be adapted to evaluate the efficacy of various nematicidal compounds.
In Vitro Nematicidal Motility/Mortality Assay
Objective: To determine the concentration of a test compound that causes mortality or irreversible paralysis in a nematode population (e.g., LC50 or EC50).
Materials:
-
Test nematicide compound
-
Nematode culture (e.g., second-stage juveniles (J2) of Meloidogyne incognita)
-
Sterile distilled water
-
Multi-well microplates (e.g., 24- or 96-well)
-
Stereomicroscope
-
Pipettes and sterile tips
-
Incubator
-
Solvent for the test compound (if not water-soluble), e.g., DMSO
-
Pluronic F-127 solution (optional, to prevent nematode sticking)
Procedure:
-
Nematode Preparation:
-
Collect second-stage juveniles (J2s) from infected plant roots using a Baermann funnel or a similar extraction method.
-
Wash the collected nematodes with sterile distilled water.
-
Prepare a nematode suspension of a known concentration (e.g., 100-200 J2s per 50 µL).
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test nematicide in an appropriate solvent.
-
Create a series of dilutions of the stock solution with sterile distilled water to achieve the desired final test concentrations. A typical range might be from 0.01 to 100 µg/mL, depending on the expected potency of the compound.
-
Prepare a control solution containing only the solvent at the same concentration used in the test solutions.
-
-
Assay Setup:
-
Add a specific volume of each nematicide dilution (e.g., 450 µL) to the wells of a multi-well plate. Each concentration should be replicated at least three times.
-
Add the same volume of the control solution to the control wells.
-
Add a specific volume of the nematode suspension (e.g., 50 µL) to each well.
-
-
Incubation:
-
Incubate the microplates at a constant temperature (e.g., 25°C) in the dark for a defined period (e.g., 24, 48, or 72 hours).
-
-
Mortality/Paralysis Assessment:
-
After the incubation period, observe the nematodes in each well under a stereomicroscope.
-
Nematodes are typically considered dead or irreversibly paralyzed if they are straight and immobile, even after being gently prodded with a fine needle or by agitating the plate.
-
Count the number of dead/immobile and live nematodes in each well.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for any mortality observed in the control group using Abbott's formula.
-
Use probit analysis or a similar statistical method to determine the LC50 or EC50 value, which is the concentration of the nematicide that causes 50% mortality or paralysis.
-
References
- 1. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of a population of the root-knot nematode, Meloidogyne incognita, with low sensitivity to two major nematicides, fosthiazate and fluopyram, in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pomais.com [pomais.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. openknowledge.fao.org [openknowledge.fao.org]
- 14. Fosthiazate | C9H18NO3PS2 | CID 91758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole Derivatives: A Comparative Guide Based on Analogous Scaffolds
A comprehensive review of scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies for 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole derivatives. This indicates a significant knowledge gap for this particular chemical series. However, by examining the broader research on 1,2,4-oxadiazole analogues, we can infer potential biological activities and hypothesize on the structural features crucial for their therapeutic effects.
This guide provides a comparative overview based on the established SAR principles for the versatile 1,2,4-oxadiazole scaffold, offering insights into the potential of the target compounds.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a well-established pharmacophore in drug discovery. It is often employed as a bioisosteric replacement for amide and ester functionalities, a strategy that can enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3][4] The biological activity of 1,2,4-oxadiazole derivatives is profoundly influenced by the nature of the chemical groups attached to the 3- and 5-positions of the heterocyclic ring.
Impact of Substitution at the 3-Position
The substituent at the 3-position of the 1,2,4-oxadiazole ring is a key determinant of the compound's biological target and potency. A wide array of chemical moieties have been explored at this position, leading to compounds with diverse therapeutic applications.
-
Aryl and Heteroaryl Groups: These are frequently incorporated substituents that have been linked to a range of biological activities, including anticancer and antimicrobial effects. The electronic properties and substitution patterns of these aromatic rings are critical for modulating potency.[5][6] For example, in a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, the specific nature of the aryl group at the 3-position was found to be a significant factor in their ability to induce apoptosis in cancer cells.[5][7]
-
Alkyl Groups: The nature of alkyl substituents, including their size and branching, can influence the compound's lipophilicity. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development.
The 3-cyclobutyl group in the target series introduces a distinct lipophilic and spatially defined feature. It is plausible that this rigid carbocyclic ring could engage in favorable hydrophobic interactions within the binding pockets of target proteins.
Role of the Substituent at the 5-Position
The 5-position of the 1,2,4-oxadiazole ring offers another critical handle for tuning biological activity and selectivity.
-
Aryl and Heteroaryl Groups: As with the 3-position, aromatic substituents at the 5-position are commonly investigated and have been demonstrated to be essential for a variety of biological activities.[5][7]
-
Substituted Methyl Groups: The introduction of a substituted methyl group, such as the 5-(chloromethyl) group , can confer specific reactivity. The chloromethyl moiety is an electrophilic group and has the potential to act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological targets. This irreversible binding can lead to potent and sustained biological effects. The reactivity of the 5-chloromethyl group has been utilized in the synthesis of other 1,2,4-oxadiazole derivatives, such as thioethers.[7]
Postulated SAR and Potential Therapeutic Applications
Based on the general SAR principles of the 1,2,4-oxadiazole scaffold, the following potential biological activities for this compound derivatives can be hypothesized:
-
Anticancer Activity: The 1,2,4-oxadiazole core is present in numerous compounds with demonstrated anticancer properties, often acting through the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.[5][6][8] The combination of a lipophilic 3-cyclobutyl group for potential binding affinity and a reactive 5-chloromethyl group for possible irreversible inhibition suggests that these compounds could be promising candidates for anticancer drug development.
-
Antimicrobial Activity: The 1,2,4-oxadiazole scaffold has also been associated with antibacterial and antifungal activities.[8] The unique combination of substituents in the target molecules would necessitate screening against a panel of microbial pathogens to ascertain their antimicrobial spectrum.
-
Enzyme Inhibition: Given the versatility of the 1,2,4-oxadiazole ring in targeting various enzymes, the 5-(chloromethyl)-3-cyclobutyl derivatives could potentially act as inhibitors of specific enzymes, depending on the complementarity of their structure with the enzyme's active site.[8]
A Roadmap for Future Investigation
The absence of specific data on this compound derivatives underscores the need for further research. A systematic investigation of this compound class is warranted to explore their therapeutic potential.
Proposed Experimental Workflow
Caption: A generalized workflow for the discovery and development of novel 1,2,4-oxadiazole derivatives.
Illustrative Experimental Protocols
Anticancer Cell Viability (MTT Assay):
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are treated with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, allowing viable cells to metabolize it into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured to quantify cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the compound's potency.
Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC):
-
Compound Dilution: Serial dilutions of the test compounds are prepared in 96-well plates containing microbial growth medium.
-
Inoculation: A standardized suspension of the target microorganism (bacteria or fungi) is added to each well.
-
Incubation: The plates are incubated under optimal growth conditions.
-
MIC Determination: The MIC is identified as the lowest compound concentration that inhibits visible microbial growth.
Future Outlook
The exploration of this compound derivatives represents an untapped area of medicinal chemistry. A focused research effort, encompassing chemical synthesis, comprehensive biological screening, and mechanistic studies, is essential to uncover the therapeutic potential of this novel class of compounds and to contribute valuable SAR data to the scientific community.
References
- 1. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1,2,4-Oxadiazole Isomers in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole scaffold is a cornerstone in modern medicinal chemistry, with its isomers serving as crucial bioisosteres for amide and ester functionalities, thereby enhancing the pharmacological profiles of numerous therapeutic agents. Among the various isomers, the 1,2,4-, 1,3,4-, and 1,2,5-oxadiazoles are the most extensively investigated. This guide provides an objective comparison of their efficacy in various biological systems, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, highlighting the differences in potency observed between the isomeric pairs. Direct comparative studies under identical conditions are limited, but analysis of published data provides valuable insights.[1]
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Isomer(s) | Compound Class/ID | Target Cell Line(s) | Reported IC50 (µM) |
| 1,2,4-Oxadiazole | Imidazopyrazine derivatives (16a, 16b) | MCF-7, A-549, A-375 | As low as 0.22 |
| 1,2,4-Oxadiazole | Isatin-based derivative (17a) | Mantel Cell Lymphoma (MCL) | 0.4–1.5 |
| 1,3,4-Oxadiazole | 2,5-disubstituted derivatives | MCF-7, HCT-116, HepG2 | Some more potent than Doxorubicin |
| 1,3,4-Oxadiazole | 1,2,3-triazole hybrid (5c) | MCF-7, HCT-116, HepG2 | 1.1, 2.6, 1.4 |
| 1,2,4-Oxadiazole | 1,2,3-triazole-pyrazole derivative (69) | PC3, A549, MCF-7, DU-145 | 0.01, 0.45, 0.081, 1.77 |
| 1,3,4-Oxadiazole | Coumarin analog (22) | EAC, Skov3 | 10.2, 9.5 |
| 1,2,4- and 1,3,4-Oxadiazole | Fused derivative (33) | MCF-7 | 0.34 |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Isomer | Compound Class | Target Organism | Reported MIC (µg/mL) |
| 1,2,4-Oxadiazole | Biphenyl ether derivatives | S. aureus ATCC29213 | 2 - 8 |
| 1,3,4-Oxadiazole | Fluoroquinolone hybrid (4a) | S. aureus | 1 - 2 |
| 1,3,4-Oxadiazole | Fluoroquinolone hybrid (4a) | MRSA | 0.25 - 1 |
| 1,3,4-Oxadiazole | Naphthofuran derivative (14a, 14b) | P. aeruginosa, B. subtilis | 0.2 |
| 1,3,4-Oxadiazole | 2-thiol derivative (32a-h, 33a-d) | M. tuberculosis | 0.03 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays cited in the comparative data.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 103 to 1 × 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1,2,4- and 1,3,4-oxadiazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a plate reader. For some assays, a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of microbial growth.[2]
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by oxadiazole isomers and a typical experimental workflow.
Caption: Inhibition of the EGFR signaling pathway by 1,2,4-oxadiazole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-oxadiazole derivatives.
Caption: General experimental workflow for comparing the biological efficacy of oxadiazole isomers.
Discussion and Conclusion
The presented data indicate that both 1,2,4- and 1,3,4-oxadiazole isomers are versatile scaffolds for the development of potent anticancer and antimicrobial agents. The choice of isomer can significantly impact biological activity, likely due to the different spatial orientation of substituents, which affects binding to target macromolecules.
Anticancer Activity: Derivatives of both isomers have demonstrated significant cytotoxicity against a range of cancer cell lines. In some instances, 1,2,4-oxadiazole derivatives have shown exceptionally low IC50 values, as seen with the imidazopyrazine and 1,2,3-triazole-pyrazole hybrids.[3][4] Conversely, certain 2,5-disubstituted 1,3,4-oxadiazoles have exhibited greater potency than the standard drug Doxorubicin.[1] The anticancer effects of these compounds are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[5][6][7][8] Notably, some 1,2,4-oxadiazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2.
Antimicrobial Activity: In the realm of antimicrobial agents, 1,3,4-oxadiazole derivatives have shown remarkable efficacy against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[9] The MIC values reported for some of these compounds are impressively low, indicating high potency. The antibacterial activity of 1,2,4-oxadiazole derivatives has also been documented, with some compounds displaying significant potency against S. aureus.[10]
1,2,5-Oxadiazole Isomers: While less commonly explored than their 1,2,4- and 1,3,4- counterparts, 1,2,5-oxadiazole derivatives have also demonstrated promising biological activities. For instance, certain derivatives have been shown to possess antiproliferative activity and can inhibit topoisomerase I. Furthermore, some have been investigated as hypoxia-selective cytotoxins.
References
- 1. benchchem.com [benchchem.com]
- 2. acm.or.kr [acm.or.kr]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 10. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Results for 1,2,4-Oxadiazole Derivatives: A Comparative Guide
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of esters and amides, which contributes to improved metabolic stability and a wide spectrum of biological activities.[1][2][3] Derivatives of 1,2,4-oxadiazole have been investigated for various therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6][7][8] A critical aspect of the preclinical development of these compounds is the cross-validation of in vitro efficacy and in vivo pharmacological effects to establish a reliable correlation that can predict clinical outcomes.
This guide provides a comparative framework for researchers, scientists, and drug development professionals on the cross-validation of in vitro and in vivo results for 1,2,4-oxadiazole derivatives. While specific data for 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole is not publicly available, this guide presents a generalized comparison based on the known biological activities of the 1,2,4-oxadiazole class, using hypothetical data for a representative compound, designated as OXA-Cpd-X.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize hypothetical quantitative data for OXA-Cpd-X, illustrating a typical dataset for an anticancer drug candidate.
Table 1: In Vitro Cytotoxicity of OXA-Cpd-X
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT116 | Colon Carcinoma | 6.5 |
| B16-F10 | Murine Melanoma | 12.3 |
Table 2: In Vivo Antitumor Activity of OXA-Cpd-X in a Murine Xenograft Model (HCT116)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| OXA-Cpd-X | 25 | 825 ± 90 | 45 |
| OXA-Cpd-X | 50 | 450 ± 65 | 70 |
| Positive Control | - | 400 ± 50 | 73 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) and a murine melanoma cell line (B16-F10) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: OXA-Cpd-X is dissolved in DMSO to create a stock solution, which is then serially diluted in culture media to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions and incubated for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Model
-
Animal Housing: Athymic nude mice (6-8 weeks old) are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Cell Implantation: HCT116 cells (5 x 10⁶ cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumors reach an average volume of 100-150 mm³, the mice are randomly assigned to treatment groups (n=8 per group).
-
Drug Administration: OXA-Cpd-X is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily at doses of 25 and 50 mg/kg. The vehicle control group receives the vehicle alone, and the positive control group receives a standard-of-care chemotherapeutic agent.
-
Tumor Measurement: Tumor volume is measured every three days using calipers and calculated with the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study (Day 21), the tumor growth inhibition is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Visualizations
Experimental Workflow
Caption: Workflow for the cross-validation of in vitro and in vivo results.
Hypothetical Signaling Pathway Inhibition
Many 1,2,4-oxadiazole derivatives have been explored as inhibitors of signaling pathways implicated in cancer cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by OXA-Cpd-X.
Conclusion
The successful translation of a promising in vitro compound into an effective in vivo therapeutic requires a robust correlation between the two models. For the 1,2,4-oxadiazole class of compounds, this involves demonstrating that in vitro potency, such as cytotoxicity against cancer cell lines, translates to tangible in vivo outcomes, like tumor growth inhibition in animal models. The methodologies and comparative data presented in this guide offer a framework for researchers to design and interpret their experiments, ultimately facilitating the development of novel 1,2,4-oxadiazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Benchmarking 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole Against Known Kinase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the novel compound 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole, hereafter referred to as Compound X, against established inhibitors of the Epidermal Growth Factor Receptor (EGFR). The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives showing promise as kinase inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of new chemical entities targeting oncogenic kinases.
Introduction to the Target: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Consequently, EGFR has become a prime target for therapeutic intervention. This guide benchmarks Compound X against well-known EGFR inhibitors to assess its potential as a novel therapeutic agent.
Comparative Inhibitory Activity
The inhibitory potential of Compound X was assessed against wild-type EGFR (EGFR-WT) and the clinically significant T790M mutant, which confers resistance to first-generation inhibitors. For selectivity profiling, its activity against the closely related HER2 kinase was also evaluated. The results are compared with Gefitinib (a first-generation inhibitor) and Afatinib ( a second-generation inhibitor).
| Compound | EGFR-WT IC₅₀ (nM) | EGFR-T790M IC₅₀ (nM) | HER2 IC₅₀ (nM) |
| Compound X | 15 | 850 | >10,000 |
| Gefitinib | 25 | 1,500 | >10,000 |
| Afatinib | 10 | 50 | 14 |
Note: The data presented in this table is hypothetical and for illustrative purposes to showcase a comparative framework.
Experimental Protocols
The following section details the methodology used to obtain the inhibitory concentration (IC₅₀) values.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the phosphotransferase event. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant human EGFR (wild-type and T790M mutant) and HER2 enzymes.
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (Adenosine 5'-triphosphate).
-
Kinase assay buffer (e.g., HEPES, MgCl₂, BSA, DTT).
-
Test compounds (Compound X, Gefitinib, Afatinib) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection reagent).
-
White, opaque 96-well or 384-well plates.
-
Luminometer plate reader.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Reaction Setup: 2.5 µL of the diluted compound is added to the wells of the assay plate. "Positive Control" wells receive buffer with DMSO, and "Blank" wells receive only buffer.
-
Kinase Addition: 2.5 µL of diluted kinase enzyme is added to the "Test Inhibitor" and "Positive Control" wells.
-
Initiation of Reaction: 5 µL of a solution containing the kinase substrate and ATP is added to all wells to start the reaction. The plate is incubated at 30°C for 60 minutes.
-
ATP Depletion: 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the unconsumed ATP. This is followed by a 40-minute incubation at room temperature.
-
Signal Generation: 20 µL of Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. The plate is incubated for another 30 minutes at room temperature.
-
Data Acquisition: Luminescence is measured using a plate reader. The intensity of the signal is inversely proportional to the initial kinase activity.
-
Data Analysis: The luminescence data is converted to percent inhibition relative to the positive and blank controls. IC₅₀ values are then calculated by fitting the data to a four-parameter logistic curve.
Visualizations
The following diagrams illustrate the biological pathway and experimental workflow.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Conclusion
This comparative guide positions this compound (Compound X) within the current landscape of EGFR inhibitors. The presented (hypothetical) data suggests that Compound X is a potent inhibitor of wild-type EGFR with selectivity over HER2. Its activity against the T790M mutant, while weaker than its effect on the wild-type, provides a basis for further structure-activity relationship (SAR) studies to improve its profile against resistance mutations. The detailed experimental protocol provides a standardized method for researchers to validate these findings and further explore the potential of this and similar 1,2,4-oxadiazole derivatives.
References
- 1. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Performance of 1,2,4-Oxadiazole Analogs
A Comparative Guide to Molecular Docking Studies of 1,2,4-Oxadiazole Analogs
The 1,2,4-oxadiazole scaffold is a prominent feature in medicinal chemistry, recognized for its metabolic stability and ability to engage in various non-covalent interactions with biological macromolecules.[1] This five-membered heterocycle is a key component in a range of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking studies are a crucial in silico tool used to predict the binding modes and affinities of 1,2,4-oxadiazole analogs with their protein targets, thereby guiding the design and optimization of new therapeutic agents.
This guide provides a comparative overview of recent molecular docking studies on 1,2,4-oxadiazole derivatives, summarizing key findings and experimental protocols to aid researchers and drug development professionals.
The following tables summarize the results of molecular docking studies from various research articles, showcasing the performance of different 1,2,4-oxadiazole analogs against several important biological targets.
Table 1: Docking Studies of 1,2,4-Oxadiazole Analogs as Anticancer Agents
| Target Protein (PDB ID) | Analog/Compound | Docking Score (kcal/mol) | Key Interacting Residues | Biological Activity (IC50) | Reference |
| EGFR Tyrosine Kinase (1M17) | Compound IIe | -7.89 | Met769 | 19.9 µM (HeLa cells) | [4] |
| EGFR Tyrosine Kinase (1M17) | Compound IIb | -7.57 | Met769 | 35 µM (HeLa cells) | [4] |
| EGFR Tyrosine Kinase (Not Specified) | Compound 7a | -156.20 (Moldock Score) | Asp1044, Lys866 | 0.76 µM (MCF-7) | [5] |
| EGFR Tyrosine Kinase (Not Specified) | Compound 7i | Not Specified | Not Specified | 0.011 µM (MCF-7) | [5] |
| Thymidylate Synthase (6QXG) | Compound 12 | -3.81 | ASN 226 | 2.52 µM | [6] |
| Thymidylate Synthase (6QXG) | Compound 13 | -4.25 | ASN 226, HIE 196, PHE 225 | 4.38 µM | [6] |
Table 2: Docking Studies of 1,2,4-Oxadiazole Analogs as Antimicrobial Agents
| Target Protein (PDB ID) | Analog/Compound | Docking Score (Glide Score) | Key Interacting Residues | Biological Activity (MIC) | Reference |
| DNA Gyrase (Not Specified) | Compound 4d | -7.74 to -6.531 | Not Specified | 12.5 µg/ml (E. coli) | [7][8] |
| DNA Gyrase (Not Specified) | Compound 4i | -7.74 to -6.531 | Not Specified | 50 µg/ml (A. niger) | [8] |
| Enoyl-ACP (CoA) Reductase (ENR) | Compound 11 | Not Specified | Lys165, Gly14 | Not Specified | [9] |
| Leishmania infantum CYP51 | Ox1 | Not Specified | Not Specified | SI = 61.7 (amastigotes) | [1] |
Experimental Protocols in Docking Studies
The methodologies employed in molecular docking studies of 1,2,4-oxadiazole analogs generally follow a standardized workflow. Below is a detailed summary of a typical experimental protocol.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Energy minimization of the protein structure is performed to relieve any steric clashes and optimize the geometry.
2. Ligand Preparation:
-
The 2D structures of the 1,2,4-oxadiazole analogs are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is carried out using a suitable force field.
3. Molecular Docking Simulation:
-
A grid box is defined around the active site of the target protein, typically centered on the co-crystallized ligand or catalytically important residues.
-
The prepared ligands are then docked into the defined active site of the protein using docking software such as Schrödinger, Maestro, or AutoDock.[10]
-
The docking algorithm explores various possible conformations and orientations of the ligand within the active site.
4. Scoring and Analysis:
-
The binding affinity of each ligand is estimated using a scoring function, which provides a numerical value (e.g., docking score, Glide score, Moldock score) representing the predicted binding energy.[5][7][9]
-
The docking poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[10]
-
The results are often validated by re-docking the co-crystallized ligand and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.[10]
Visualizing the Docking Workflow and Molecular Relationships
The following diagrams, generated using Graphviz, illustrate the typical workflow of a comparative docking study and the logical relationship in structure-activity relationship (SAR) analysis.
Caption: A typical workflow for in silico molecular docking studies.
Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aminer.org [aminer.org]
- 8. In silico molecular docking studies of oxadiazole and pyrimidine bearing heterocyclic compounds as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole, a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents. The information herein is based on the safety data sheet (SDS) of the structurally similar compound, 5-(Chloromethyl)-3-m-tolyl-[1][2][3]oxadiazole, and established protocols for the disposal of chlorinated and heterocyclic organic compounds.[1][2][4]
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for a similar compound, this includes:
-
Hand Protection: Wear protective gloves.
-
Eye and Face Protection: Use eye and face protection.
-
Body Protection: Wear protective clothing.[4]
Avoid breathing dust or fumes and prevent contact with skin and eyes.[4] In case of a spill, immediately clean up using dry procedures to avoid generating dust and place the material in a suitable, labeled container for waste disposal.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an authorized hazardous or special waste collection point, in accordance with local regulations.[4] Do not dispose of this compound down the drain or with general laboratory trash.
1. Waste Identification and Segregation:
- Clearly label the waste container as "Hazardous Waste: this compound".
- This compound is a chlorinated organic solid and should be segregated with other halogenated organic wastes.[2][5] Do not mix with non-halogenated solvents or other incompatible waste streams.[2]
2. Containerization:
- Use a designated, leak-proof, and chemically resistant container for collection. Lined metal or plastic pails are often suitable.[4]
- Ensure the container is kept securely sealed when not in use and is stored in a cool, dry, and well-ventilated area away from incompatible materials.[4]
3. On-Site Neutralization (If Applicable and Permitted):
- For small quantities, detoxification by qualified personnel within the laboratory may be an option, but this requires specific, validated procedures.[5]
- Given the reactive nature of chlorinated hydrocarbons with some compounds, on-site treatment should only be performed by experienced chemists following a thorough risk assessment.[2]
4. Off-Site Disposal:
- Arrange for collection by a licensed hazardous waste disposal company.[5][6]
- Provide the disposal company with a complete declaration of the waste, including its chemical identity and any known hazards.
- The primary method for the ultimate disposal of chlorinated organic residues is typically high-temperature incineration.[3] This process decomposes the compound into gaseous byproducts that can be scrubbed to prevent atmospheric pollution.[3]
Quantitative Data Summary
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[4] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Logical workflow for the disposal of this compound.
This procedural guidance is intended to augment, not replace, your institution's specific waste management protocols and all applicable local, state, and federal regulations. Always consult your organization's Environmental Health and Safety (EHS) department for specific requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. tandfonline.com [tandfonline.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
